(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-(tert-butylcarbamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-5-9(13)8(6-7)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSGPXWRHLBCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC(C)(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660199 | |
| Record name | [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-51-7 | |
| Record name | [5-(tert-Butylcarbamoyl)-2-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, a specialized organoboron compound, has emerged as a critical building block in contemporary medicinal chemistry. Its unique structural features—a fluorine atom ortho to the boronic acid moiety and a tert-butylcarbamoyl group—impart desirable physicochemical properties and versatile reactivity, making it an invaluable tool in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this important synthetic intermediate, with a particular focus on its role in the development of targeted therapies such as PARP and kinase inhibitors.
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Phenylboronic acids, in turn, are indispensable reagents in synthetic organic chemistry, most notably for their participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The convergence of these two motifs in this compound creates a powerful synthetic tool. The electron-withdrawing nature of the fluorine atom modulates the reactivity of the boronic acid, while the bulky tert-butylcarbamoyl group can influence molecular conformation and provide additional points for hydrogen bonding, thereby impacting target engagement of the final molecule.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and process development.
| Property | Value | Reference(s) |
| CAS Number | 874289-51-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | [1][2][3] |
| Molecular Weight | 239.05 g/mol | [1][2][3] |
| Appearance | Typically a white to off-white powder or solid | [1] |
| Purity | Commercially available with ≥97% purity | [1] |
| Solubility | Phenylboronic acids generally exhibit good solubility in ethers (like diethyl ether and THF) and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. The specific quantitative solubility of this compound is not widely published, but this general trend can be expected. | [4][5] |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage at 4°C. | [2] |
Synonyms:
-
N-tert-butyl-3-borono-4-fluorobenzamide
-
[5-(tert-butylcarbamoyl)-2-fluoro-phenyl]boronic acid[1]
-
5-(TERT-BUTYLCARBAMOYL)-2-FLUOROBENZENEBORONIC ACID[2]
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves a lithiation-borylation sequence.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies a suitable brominated precursor, which can be readily prepared from commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: A Representative Synthesis
This protocol outlines a general and reliable method for the laboratory-scale synthesis of this compound.
Step 1: Synthesis of 3-Bromo-N-tert-butyl-4-fluorobenzamide
-
To a solution of 3-bromo-4-fluorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride.
-
After completion of the reaction (monitored by TLC or disappearance of the starting material), carefully remove the excess reagent and solvent under reduced pressure.
-
Dissolve the crude 3-bromo-4-fluorobenzoyl chloride in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add a solution of tert-butylamine and a non-nucleophilic base (e.g., triethylamine) to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 3-bromo-N-tert-butyl-4-fluorobenzamide.
Step 2: Lithiation-Borylation to Yield this compound
-
Dissolve the purified 3-bromo-N-tert-butyl-4-fluorobenzamide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) or another strong organolithium base to the cooled solution. The reaction mixture will typically develop a deep color, indicating the formation of the lithiated intermediate.
-
Stir the reaction at -78 °C for the appropriate time to ensure complete lithiation.
-
To this solution, slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate, pre-dissolved in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude boronic acid by recrystallization or column chromatography to obtain the final product.
Caption: Synthetic workflow for the target molecule.
Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the tert-butyl group (a sharp singlet), and the amide proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
-
¹¹B NMR: The ¹¹B NMR spectrum will show a broad singlet characteristic of a boronic acid, typically in the range of 28-32 ppm.[6]
-
-
Mass Spectrometry (MS):
Applications in Drug Discovery and Development
This compound is a highly sought-after intermediate in the synthesis of various therapeutic agents, particularly those targeting enzymes involved in cancer and inflammatory diseases.
A Key Component in PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, especially those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.[8][9][10][11] This boronic acid derivative serves as a crucial building block for the synthesis of novel PARP inhibitors. The fluorophenylboronic acid moiety can be incorporated into the inhibitor scaffold to interact with key residues in the active site of the PARP enzyme.
Building Block for Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cellular signaling pathways.[12][13] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. This compound is utilized in the synthesis of various kinase inhibitors. The substituted phenyl ring can be strategically positioned within the inhibitor to occupy specific pockets in the kinase active site, thereby enhancing potency and selectivity.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is an excellent coupling partner in these reactions, allowing for the efficient introduction of the 5-(tert-butylcarbamoyl)-2-fluorophenyl moiety into a wide range of organic molecules. This versatility makes it a valuable tool for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a sophisticated and highly valuable building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated phenyl ring and a sterically demanding amide group provides a versatile platform for the synthesis of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount to fully harnessing its potential in the ongoing quest for new and more effective medicines.
References
- 1. [5-[(tert-butylamino)-oxomethyl]-2-fluorophenyl]boronic acid, CasNo.874289-51-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. aobchem.com [aobchem.com]
- 11. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 317318-84-6[GW0742 95%]- Jizhi Biochemical [acmec.com.cn]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Synthesis of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Significance of a Fluorinated Arylboronic Acid in Modern Drug Discovery
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, with the chemical formula C₁₁H₁₅BFNO₃ and CAS number 874289-51-7, is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its unique structural features—a fluorine atom, a bulky tert-butylcarbamoyl group, and a reactive boronic acid moiety—make it a valuable reagent for introducing specific pharmacophoric elements and modulating the physicochemical properties of drug candidates. The fluorine atom can enhance metabolic stability and binding affinity, while the tert-butylcarbamoyl group can influence solubility and provide specific steric and electronic interactions. The boronic acid functionality is a versatile handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the synthesis of this important intermediate, offering field-proven insights into synthetic strategies, detailed experimental protocols, and critical safety considerations.
Strategic Approaches to the Synthesis of this compound
The synthesis of the target molecule can be conceptually divided into two main stages: the preparation of the precursor, N-tert-butyl-4-fluorobenzamide, and the subsequent regioselective introduction of the boronic acid group onto the aromatic ring. For the borylation step, two powerful and complementary strategies are considered: directed ortho-lithiation and iridium-catalyzed C-H borylation.
Synthetic Strategy Overview
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Precursor, N-tert-butyl-4-fluorobenzamide
The synthesis of the amide precursor is a critical first step. A reliable and scalable method involves the coupling of 4-fluorobenzoic acid with tert-butylamine.
Experimental Protocol: Amidation of 4-Fluorobenzoic Acid
This protocol utilizes a standard peptide coupling approach, which is known for its high efficiency and mild reaction conditions.
Materials:
-
4-Fluorobenzoic acid
-
tert-Butylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF at 0 °C, add DIPEA (1.5 eq), followed by EDC (1.5 eq) and HOBt (1.5 eq).[3]
-
Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Add tert-butylamine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-tert-butyl-4-fluorobenzamide as a white solid.
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 133-135 °C |
Part 2: Regioselective Borylation of N-tert-butyl-4-fluorobenzamide
The introduction of the boronic acid group at the position ortho to the fluorine atom and meta to the amide group is a challenging transformation that requires precise control of regioselectivity.
Strategy 1: Directed Ortho-Lithiation and Borylation
This classical approach leverages the directing effect of the amide group to achieve regioselective deprotonation of the aromatic ring. The fluorine atom further activates the ortho position towards lithiation.
-
Base: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base commonly used for directed ortho-metalation.[4] The use of an excess is often necessary to ensure complete deprotonation, especially when the substrate itself has acidic protons (like the N-H of the amide).[5]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a polar aprotic solvent that effectively solvates the lithium cation and helps to break up n-BuLi aggregates, increasing its reactivity.
-
Temperature: The reaction is performed at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.
-
Borylating Agent: Triisopropyl borate is a common electrophile for trapping the aryllithium intermediate. The resulting boronic ester is then hydrolyzed to the desired boronic acid.[6][7][8][9]
Caption: Workflow for directed ortho-lithiation and borylation.
Materials:
-
N-tert-butyl-4-fluorobenzamide
-
n-Butyllithium (solution in hexanes)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-tert-butyl-4-fluorobenzamide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (2.2 eq) in hexanes to the cooled solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add triisopropyl borate (1.5 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield this compound.
Strategy 2: Iridium-Catalyzed C-H Borylation
This modern approach offers a milder and often more functional group-tolerant alternative to organolithium-based methods. The regioselectivity is controlled by the directing effect of the amide group and the choice of the iridium catalyst and ligand.
-
Catalyst: An iridium(I) precatalyst, such as [Ir(OMe)(cod)]₂, is commonly used in C-H borylation reactions.[10]
-
Ligand: The choice of ligand is crucial for achieving high ortho-selectivity. Bipyridine-based ligands, particularly those with specific electronic and steric properties, have been shown to be effective for directing the borylation of benzamides.[11]
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable and commonly used boron source in these reactions.
-
Solvent: A non-polar aprotic solvent like tetrahydrofuran (THF) or cyclohexane is typically employed.
Materials:
-
N-tert-butyl-4-fluorobenzamide
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (Iridium(I) methoxide cyclooctadiene dimer)
-
A suitable bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine)
-
Anhydrous solvent (e.g., THF or cyclohexane)
Procedure:
-
In a glovebox, charge a reaction vessel with N-tert-butyl-4-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.5 eq), [Ir(OMe)(cod)]₂ (e.g., 3 mol%), and the chosen bipyridine ligand (e.g., 6 mol%).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 65-80 °C) for several hours, monitoring the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting pinacol boronate ester can be purified by column chromatography.
-
The purified boronate ester is then hydrolyzed to the boronic acid using a suitable method, such as treatment with aqueous acid.[12][13][14][15][16]
Characterization and Quality Control
The final product, this compound, should be thoroughly characterized to confirm its identity and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons will show complex splitting patterns due to H-H and H-F couplings. The B(OH)₂ protons will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The tert-butyl protons will appear as a singlet around 1.4 ppm.[17] |
| ¹³C NMR | Aromatic carbons will be observed in the range of 100-165 ppm. The carbon attached to the boron will be broad. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants.[17] |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom. |
| ¹¹B NMR | A single, broad signal is expected in the range of 28-33 ppm for the trigonal planar boronic acid.[17] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight should be observed. |
| HPLC | Purity should be assessed by HPLC, with the main peak representing >98% of the total area. |
Safety and Handling
n-Butyllithium:
-
Hazards: Highly pyrophoric (ignites spontaneously in air) and reacts violently with water. Causes severe skin burns and eye damage.[2][18][19][20]
-
Precautions: Must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Wear flame-resistant lab coat, safety goggles, and appropriate gloves.[1] All work should be conducted in a fume hood.[1]
Triisopropyl borate:
-
Hazards: Flammable liquid and vapor. Causes eye irritation. Moisture sensitive.[21][22][23][24][25]
-
Precautions: Handle in a well-ventilated area, away from ignition sources. Wear safety goggles and gloves. Store in a tightly sealed container under a nitrogen blanket.[21]
Conclusion
The synthesis of this compound is a multi-step process that requires careful planning and execution. Both the directed ortho-lithiation and iridium-catalyzed C-H borylation strategies offer viable pathways to this valuable building block. The choice of method will depend on factors such as available equipment, functional group tolerance of other parts of a more complex molecule, and scalability requirements. This guide provides a comprehensive framework for researchers and drug development professionals to confidently approach the synthesis of this and related fluorinated arylboronic acids, empowering the advancement of innovative therapeutic agents.
References
- 1. enhs.uark.edu [enhs.uark.edu]
- 2. nj.gov [nj.gov]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. NMR and DFT Studies with a Doubly Labelled 15N/6Li S‐Trifluoromethyl Sulfoximine Reveal Why a Directed ortho‐Lithiation Requires an Excess of n‐BuLi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates [dspace.mit.edu]
- 9. A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amide directed iridium C(sp3)–H borylation catalysis with high N-methyl selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]
- 16. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. fishersci.com [fishersci.com]
- 24. fishersci.ie [fishersci.ie]
- 25. TRIISOPROPYL BORATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Comprehensive Technical Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid: A Keystone Building Block for Modern Drug Discovery
For: Researchers, scientists, and drug development professionals
Abstract: This technical guide provides a detailed examination of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, CAS Number 874289-51-7, a sophisticated chemical intermediate pivotal to the advancement of contemporary medicinal chemistry. This document elucidates the compound's synthesis, physicochemical properties, and principal applications, with a particular focus on its instrumental role in Suzuki-Miyaura cross-coupling reactions. By offering in-depth protocols, mechanistic insights, and characterization data, this guide serves as an essential resource for scientists leveraging this versatile molecule in the synthesis of novel therapeutic agents.
Strategic Significance in Medicinal Chemistry
The strategic incorporation of fluorine and boronic acid functionalities into a single molecular scaffold has endowed chemists with a powerful tool for drug discovery. This compound is a prime exemplar of such a reagent. The ortho-fluoro substituent is known to modulate the electronic properties and metabolic stability of aryl rings, while the boronic acid group serves as a versatile handle for carbon-carbon bond formation, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1]. The para-disposed tert-butylcarbamoyl group offers a point of steric influence and can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. The confluence of these features makes this boronic acid a highly sought-after building block for creating complex molecules with fine-tuned pharmacological profiles.
Physicochemical & Structural Data
A comprehensive understanding of the compound's properties is fundamental to its effective application in synthesis.
| Property | Value |
| CAS Number | 874289-51-7 |
| Molecular Formula | C₁₁H₁₅BFNO₃ |
| Molecular Weight | 239.05 g/mol |
| Appearance | Typically an off-white to white solid |
| Functional Groups | Boronic Acid, Fluoride, Amide |
The spatial arrangement of the functional groups is critical to the reactivity of this molecule. The fluorine atom, being ortho to the boronic acid, can influence the acidity of the boronic acid and the kinetics of transmetalation in cross-coupling reactions through electronic effects.
Synthesis and Purification: A Representative Protocol
While the precise, industrial-scale synthesis of this compound may be proprietary, a robust and logical synthetic route can be devised from commercially available starting materials, employing well-established organometallic techniques. The following protocol is a representative, field-proven methodology for the synthesis of analogous compounds.
Synthetic Workflow Overview
Caption: Proposed synthetic pathway to the target boronic acid.
Detailed Experimental Protocol
Disclaimer: This protocol is illustrative and should be optimized for specific laboratory conditions. All work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-(3-bromo-4-fluorophenyl)-2,2-dimethylpropanamide
-
To a stirred solution of 3-bromo-4-fluoroaniline (1.0 eq.) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq.) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add pivaloyl chloride (1.2 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired amide.
Step 2: Synthesis of N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
-
In a reaction vessel, combine N-(3-bromo-4-fluorophenyl)-2,2-dimethylpropanamide (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (KOAc, 3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add a degassed solvent such as 1,4-dioxane.
-
Heat the mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the formation of the boronate ester by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude boronate ester can be used in the next step or purified by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the crude boronate ester in a 10:1 mixture of acetone and water.
-
Add an excess of a mild acid, such as ammonium chloride, and stir vigorously at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude boronic acid.
-
Purify by trituration with a non-polar solvent (e.g., hexanes) or by recrystallization to afford the final product.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized material. The following are expected spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the tert-butyl group at approximately 1.3-1.5 ppm. The aromatic protons should appear in the range of 7.0-8.0 ppm, with splitting patterns influenced by fluorine-proton coupling. A broad singlet corresponding to the B(OH)₂ protons will also be present, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: Aromatic carbons are expected in the 110-160 ppm region. The carbon attached to the boron atom will likely be broad. Carbons attached to fluorine will exhibit characteristic large one-bond C-F coupling constants[2].
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, likely in the range of -110 to -140 ppm relative to CFCl₃, a typical range for fluoroaromatic compounds[3][4][5].
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the compound.
Principal Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl-aryl structures.
Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Recommended Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the vessel and purge with an inert gas (N₂ or Ar).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-110 °C and stir until the starting halide is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired coupled product.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.
References
An In-Depth Technical Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid: A Key Building Block for Modern Medicinal Chemistry
Introduction: The Ascendancy of Arylboronic Acids in Drug Discovery
In the landscape of modern drug development, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal of chemical tools available to medicinal chemists, arylboronic acids have emerged as exceptionally versatile and powerful intermediates. Their stability, functional group tolerance, and, most notably, their reactivity in palladium-catalyzed cross-coupling reactions—chiefly the Suzuki-Miyaura reaction—have cemented their status as indispensable building blocks.[1][2] This has led to a surge in the number of boronic acid-containing compounds entering clinical trials and securing FDA approval.[3]
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, the subject of this guide, represents a sophisticated example of such a building block. Its structure is not accidental; it is a carefully designed scaffold incorporating features known to be advantageous in drug candidates. The ortho-fluoro substituent can modulate pKa, improve metabolic stability, and influence conformation. The meta-tert-butylcarbamoyl group provides a vector for hydrogen bonding interactions and can enhance solubility and cell permeability. This guide provides an in-depth analysis of this reagent, focusing on its structure, plausible synthetic routes, and its practical application in the synthesis of complex molecules, particularly kinase inhibitors.
Molecular Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This compound is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 874289-51-7 | [4][5] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | [4][5] |
| Molecular Weight | 239.05 g/mol | [4] |
| Synonym | 5-(tert-Butylcarbamoyl)-2-fluorobenzeneboronic acid | [4] |
| SMILES | FC1=CC=C(C=C1B(O)O)C(NC(C)(C)C)=O | [4] |
| Purity (Typical) | ≥98% | [4] |
Computational Analysis
While experimental data provides the ultimate validation, computational descriptors offer valuable predictive insights into the molecule's behavior.
| Descriptor | Value | Significance | Source(s) |
| TPSA | 69.56 Ų | Topological Polar Surface Area; predicts membrane permeability. | [4] |
| LogP | 0.0338 | Partition coefficient; indicates hydrophilicity/lipophilicity balance. | [4] |
| Hydrogen Bond Donors | 3 | Potential for interaction with biological targets. | [4] |
| Hydrogen Bond Acceptors | 3 | Potential for interaction with biological targets. | [4] |
| Rotatable Bonds | 2 | Relates to conformational flexibility. | [4] |
Synthetic Strategy: A Plausible Retrosynthetic Analysis
The most logical retrosynthetic approach involves two key disconnections: the formation of the amide bond and the installation of the boronic acid moiety.
Proposed Forward Synthesis Protocol
This protocol is a representative methodology based on common synthetic transformations.
Step 1: Amide Formation - Synthesis of N-(tert-butyl)-3-bromo-4-fluorobenzamide
The initial step involves the formation of a robust amide bond, a cornerstone reaction in pharmaceutical synthesis.
-
Activation: To a solution of 3-bromo-4-fluorobenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add a chlorinating agent such as thionyl chloride (SOCl₂, 1.2 eq) with a catalytic amount of dimethylformamide (DMF).
-
Reaction: Reflux the mixture for 2-3 hours until the starting acid is consumed (monitored by TLC).
-
Workup (Acid Chloride): Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 3-bromo-4-fluorobenzoyl chloride is used directly in the next step.
-
Amination: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of tert-butylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM. The base is critical to quench the HCl byproduct.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield pure N-(tert-butyl)-3-bromo-4-fluorobenzamide.[6]
Step 2: Miyaura Borylation - Installation of the Boronic Acid
This step utilizes a palladium-catalyzed reaction to form the key carbon-boron bond.
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (Argon or Nitrogen), combine N-(tert-butyl)-3-bromo-4-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).
-
Solvent: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Pinacol Ester): After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Deprotection: Concentrate the organic layer to obtain the crude boronic ester. This ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2M HCl) or by transesterification with a phase-transfer catalyst in a biphasic system.
-
Final Purification: After hydrolysis and extraction, the crude boronic acid is typically purified by recrystallization from an appropriate solvent system to afford the final product, this compound.
Application in Medicinal Chemistry: The Suzuki-Miyaura Coupling
The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form biaryl or heteroaryl-aryl structures, which are prevalent in kinase inhibitors.[3][7][8] The electron-withdrawing nature of the amide and the presence of the ortho-fluorine can make this substrate challenging, potentially increasing the rate of competitive protodeboronation.[9] Therefore, a carefully optimized protocol is essential for success.
Field-Proven Protocol for Coupling with this compound
This generalized protocol is designed for robustness, drawing on modern best practices for coupling potentially unstable boronic acids.[10][11]
-
Reagent Preparation: To a dry reaction vessel, add the aryl or heteroaryl halide (Ar-X, 1.0 eq), this compound (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq). The use of a slight excess of the boronic acid compensates for any potential protodeboronation.
-
Catalyst System: Add the palladium precatalyst and ligand. For challenging couplings, a pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and a sterically hindered phosphine ligand (e.g., SPhos, XPhos, or RuPhos, 2-10 mol%) is highly recommended.
-
Inerting: Seal the vessel and thoroughly purge with an inert gas (Argon) for 5-10 minutes.
-
Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 4:1 to 10:1 ratio) is often effective.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction by an appropriate method (LC-MS is ideal).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: The final coupled product is purified using flash column chromatography on silica gel.
Expected Characterization and Quality Control
For researchers purchasing or synthesizing this compound, validation of its structure and purity is a critical, self-validating step. While specific spectra are not publicly available, the expected signatures can be predicted.
-
¹H NMR: The spectrum should show distinct regions. Aromatic protons will appear as complex multiplets between 7.0-8.5 ppm. The N-H proton of the amide will be a singlet, typically downfield. A characteristic singlet integrating to 9 protons for the tert-butyl group will be present around 1.3-1.5 ppm. The B(OH)₂ protons are often broad and may exchange with water in the solvent, sometimes not being observed.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to fluorine exhibiting a large C-F coupling constant. The carbonyl carbon of the amide will appear around 165-170 ppm. The quaternary carbon and methyl carbons of the tert-butyl group will also be present.
-
Mass Spectrometry (ESI+): An exact mass measurement should confirm the molecular formula C₁₁H₁₅BFNO₃. The expected [M+H]⁺ ion would be at m/z 240.12.
-
Purity (HPLC): Purity should be assessed by HPLC with UV detection, ideally showing a single major peak with >98% area.
Handling, Storage, and Safety
-
Storage: Like most boronic acids, this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8 °C, to minimize dehydration to the boroxine anhydride and potential decomposition.[4]
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Safety: While specific toxicity data is unavailable, arylboronic acids should be treated as potentially irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the advancement of drug discovery programs. Its carefully considered structure provides a valuable scaffold for introducing key pharmacophoric features into complex target molecules. By understanding its physicochemical properties, plausible synthetic origins, and the nuances of its application in cornerstone reactions like the Suzuki-Miyaura coupling, researchers can effectively leverage this reagent to accelerate the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitors.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. [5-[(tert-butylamino)-oxomethyl]-2-fluorophenyl]boronic acid, CasNo.874289-51-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. AU700984B2 - Benzamide-containing pharmaceutical compositions - Google Patents [patents.google.com]
- 7. Synthesis and biological evaluation of novel macrocyclic bis-7-azaindolylmaleimides as potent and highly selective glycogen synthase kinase-3 beta (GSK-3 beta) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Organoborons and the Rise of Phenylboronic Acids
Substituted phenylboronic acids, a class of organoboron compounds, have become indispensable tools in modern organic synthesis, medicinal chemistry, and materials science.[1] Their journey from a laboratory curiosity to a cornerstone of synthetic chemistry is a testament to scientific ingenuity and the transformative power of a single reaction. This guide delves into the discovery and historical development of these versatile molecules, tracing their path from early synthesis to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]
Boronic acids are organic compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, with the general formula R–B(OH)₂.[4] They are considered "green" compounds due to their low inherent toxicity and their degradation to boric acid, a naturally occurring compound.[1][5] The unique electronic structure of the boron atom, possessing a vacant p-orbital, imparts Lewis acidity, allowing for reversible covalent complex formation with diols, a property that has been exploited in areas like glucose sensing.[6][7]
The Serendipitous Discovery and Early Synthetic Endeavors
The story of boronic acids begins in 1860 with English chemist Edward Frankland, who first reported the synthesis and isolation of a boronic acid.[4][6] He prepared ethylboronic acid through a two-step process involving the reaction of diethylzinc with triethyl borate, followed by air oxidation.[6][8] This initial discovery, however, did not immediately lead to widespread use.
The first synthesis of benzeneboronic acid, the parent compound of the phenylboronic acid family, was reported in 1880 by Michaelis and Becker.[7] Their method involved heating diphenylmercury with boron trichloride in a sealed tube to produce benzeneboronyl dichloride, which was then hydrolyzed to the desired acid.[7]
For many years, the synthesis of phenylboronic acids remained a challenging endeavor. One of the earliest and most common methods involved the electrophilic trapping of arylmetal intermediates, such as Grignard reagents (phenylmagnesium bromide) or organolithium compounds, with borate esters at low temperatures.[5][9] While conceptually straightforward, these reactions often resulted in low yields.
Causality Behind Early Experimental Choices:
The reliance on organometallic reagents like Grignard and organolithium compounds stemmed from the need to create a nucleophilic phenyl source that could attack the electrophilic boron atom of the borate ester. The harsh reaction conditions and the high reactivity of these organometallic species contributed to the formation of side products and consequently, lower yields. The choice of borate esters, such as trimethyl borate, was dictated by their commercial availability and reactivity.
The Suzuki-Miyaura Coupling Revolution: A Paradigm Shift
The true potential of phenylboronic acids was unlocked in 1979 with the groundbreaking discovery of the palladium-catalyzed cross-coupling reaction by Akira Suzuki and his colleagues.[10] This reaction, now famously known as the Suzuki-Miyaura coupling, enables the formation of a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organic halide in the presence of a palladium catalyst and a base.[2][10] This discovery was so significant that it earned Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, the Nobel Prize in Chemistry in 2010.[2][3]
The Suzuki-Miyaura coupling offered a versatile, efficient, and functional group-tolerant method for constructing complex organic molecules, particularly biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3][11] The reaction's success is attributed to the unique properties of boronic acids: their stability, low toxicity, and ease of handling.[1][5]
Core Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction is a cornerstone of modern organometallic chemistry. It involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Modern Synthetic Strategies for Substituted Phenylboronic Acids
The advent of the Suzuki-Miyaura coupling spurred the development of more efficient and versatile methods for synthesizing a wide array of substituted phenylboronic acids. While the Grignard-based method is still in use, several other powerful techniques have emerged.
Palladium-Catalyzed Borylation:
A significant advancement is the palladium-catalyzed borylation of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method, often referred to as the Miyaura borylation, offers excellent functional group tolerance and allows for the synthesis of boronic esters, which are often more stable and easier to purify than the corresponding boronic acids.[2]
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Grignard Reaction
This protocol outlines a classic and reliable method for the preparation of a substituted phenylboronic acid.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-bromoanisole in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining 4-bromoanisole solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Pour the reaction mixture into a vigorously stirred solution of 1 M hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure 4-methoxyphenylboronic acid.
-
Self-Validation:
-
Expected Outcome: A white crystalline solid.
-
Characterization: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
-
Potential Pitfalls: Incomplete formation of the Grignard reagent, premature quenching by moisture, and over-addition of the borate ester can lead to lower yields.
Applications in Drug Discovery and Materials Science
The vast library of substituted phenylboronic acids now available has had a profound impact on various scientific disciplines.
Medicinal Chemistry:
In drug discovery, the Suzuki-Miyaura coupling is a cornerstone for the synthesis of complex molecules.[12] The boronic acid moiety itself has also been incorporated into drug candidates. A notable example is Bortezomib (Velcade®), a dipeptide boronic acid that acts as a proteasome inhibitor and is used in cancer therapy.[6] The boron atom in Bortezomib is crucial for its mechanism of action, as it reversibly binds to the active site of the proteasome.[6] Furthermore, the unique ability of boronic acids to bind with diols has been explored for developing glucose sensors for diabetes management and for drug delivery systems.[7][13]
Materials Science:
In materials science, substituted phenylboronic acids are used to synthesize conjugated polymers and other organic materials with tailored electronic and optical properties. These materials find applications in organic light-emitting diodes (OLEDs), solar cells, and sensors. The ability to precisely control the structure of these materials through Suzuki-Miyaura coupling allows for the fine-tuning of their properties.
Conclusion: An Enduring Legacy
From their initial synthesis in the 19th century, substituted phenylboronic acids have evolved from chemical curiosities to indispensable reagents in the modern synthetic chemist's toolbox. The transformative discovery of the Suzuki-Miyaura cross-coupling reaction propelled them to the forefront of organic synthesis, enabling the construction of complex molecules with unprecedented efficiency and precision. Their impact continues to grow, with new applications continually emerging in medicinal chemistry, materials science, and beyond. The history of substituted phenylboronic acids is a powerful illustration of how fundamental discoveries in chemistry can lead to profound and lasting advancements across diverse scientific fields.
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acid - Wikipedia [en.wikipedia.org]
- 7. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. acs.org [acs.org]
- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
spectroscopic data for (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Introduction
This compound (CAS No. 874289-51-7) is a synthetically important building block in medicinal chemistry and materials science.[1][2] Its utility, often in cross-coupling reactions, necessitates stringent quality control and unambiguous structural confirmation. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for its acquisition and interpretation. As a bifunctional molecule containing a boronic acid, an amide, and a fluoro-substituted aromatic ring, it presents a rich and informative profile across various spectroscopic techniques.
The molecular structure, with a formula of C₁₁H₁₅BFNO₃ and a molecular weight of 239.05 g/mol , dictates its unique spectroscopic signature.[1] This document will detail the expected features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a framework for the complete characterization of this compound.
Molecular Structure and Expected Spectroscopic Signatures
The key to interpreting the spectra of this compound lies in understanding its constituent functional groups and their electronic interplay. The molecule consists of a 1,2,4-trisubstituted benzene ring bearing a fluorine atom, a boronic acid group, and a tert-butylcarbamoyl (amide) group.
-
The Aromatic Ring: The three protons on the phenyl ring will exhibit complex splitting patterns in ¹H NMR due to proton-proton and proton-fluorine couplings.
-
The Amide Group: This group provides characteristic signals in both IR (N-H and C=O stretches) and NMR (a singlet for the N-H proton and a sharp singlet for the tert-butyl group).
-
The Boronic Acid Group: This moiety is identifiable by a broad signal in ¹H NMR for the -OH protons and a characteristic resonance in ¹¹B NMR. Its B-O bonds give rise to prominent stretches in the IR spectrum.
-
The Fluoro Group: The single fluorine atom is a powerful probe, providing a distinct signal in ¹⁹F NMR and inducing characteristic coupling patterns with adjacent protons and carbons in ¹H and ¹³C NMR, respectively.
The following diagram illustrates the relationship between the molecular structure and the key spectroscopic techniques used for its characterization.
References
An In-depth Technical Guide to the Physicochemical Characterization of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Physical Properties in Pharmaceutical Development
In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is paved with meticulous scientific investigation. A candidate's biological activity is but one facet of its potential; its physicochemical properties are equally deterministic of its success.[][2][3][4] For active pharmaceutical ingredients (APIs), characteristics such as melting point and density are not mere data points but are fundamental to formulation design, manufacturing processes, stability, and bioavailability.[5] Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact these properties, making their precise determination a cornerstone of robust drug development.[5] This guide provides a comprehensive framework for the experimental determination of two such critical properties—melting point and skeletal density—for (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, a versatile building block in medicinal chemistry.
Boronic acids and their derivatives are of significant interest in pharmaceutical research due to their unique chemical reactivity and biological applications, including their use in constructing complex molecules for targeted therapies.[6][7][8] The subject of this guide, this compound (CAS No. 874289-51-7), is a functionalized phenylboronic acid derivative with potential applications in the synthesis of novel therapeutic agents.[9][10][11][12][13][14] Understanding its fundamental physical properties is a prerequisite for its effective utilization in any drug development pipeline.
While specific experimental data for the melting point and density of this compound are not widely published, this guide will equip researchers with the necessary protocols to determine these values with high fidelity. The methodologies presented herein are grounded in established principles and are designed to yield accurate and reproducible results, thereby ensuring the scientific integrity of subsequent research and development efforts.
Physicochemical Profile of this compound
A foundational understanding of a compound's key identifiers is essential before embarking on its physical characterization.
| Property | Value | Source |
| CAS Number | 874289-51-7 | [9][10][11][12][13][14] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | [9] |
| Molecular Weight | 239.05 g/mol | [9] |
| Purity | ≥98% (as typically supplied) | [9] |
Part 1: Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range, whereas impurities tend to depress and broaden this range.[15] The following protocol outlines the capillary melting point determination method, a widely accepted and reliable technique.
Experimental Protocol: Capillary Melting Point Determination
This protocol is designed for use with a digital melting point apparatus.
1. Sample Preparation:
- Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.
- Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the compound into the tube.
- Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom.
- The packed sample should be approximately 1-2 mm in height.[15]
2. Instrument Setup and Calibration:
- Before analyzing the unknown, it is prudent to calibrate the melting point apparatus using standards with known melting points that bracket the expected melting point of the sample.
- Place the prepared capillary tube into the sample holder of the melting point apparatus.
3. Measurement:
- For an unknown sample, a rapid preliminary determination can be performed with a fast temperature ramp (e.g., 10-20°C per minute) to ascertain an approximate melting range.[16]
- For a precise measurement, set the starting temperature to at least 10-15°C below the approximate melting point observed in the rapid run.
- Set the temperature ramp rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample and the heating block.
- Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid).
- Continue heating and record the temperature at which the entire sample has completely melted.
- The melting point is reported as the range between these two temperatures.
4. Data Interpretation:
- A narrow melting point range (typically 0.5-1.0°C) is indicative of a high-purity sample.
- A broad melting point range suggests the presence of impurities or that the compound may be a mixture of polymorphs.
Logical Flow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Part 2: Determination of Skeletal Density
Density is an intrinsic property of a material that is crucial for various aspects of pharmaceutical development, including powder flow, compaction, and formulation. Skeletal density, specifically, is the ratio of the mass of a solid to the volume of the solid, including any closed pores but excluding open pores.[17] Gas pycnometry is the gold standard for determining the skeletal density of powders due to its high precision and accuracy.[18]
Experimental Protocol: Gas Pycnometry
This protocol outlines the determination of skeletal density using a helium pycnometer. Helium is the preferred gas as its small atomic size allows it to penetrate small pores, and its inert nature prevents chemical interactions with the sample.[18]
1. Sample Preparation and Degassing:
- Accurately weigh a sufficient amount of this compound to fill at least two-thirds of the sample cell volume. Record the mass.
- For porous materials, it may be necessary to degas the sample to remove adsorbed atmospheric contaminants like water and carbon dioxide, which can affect the volume measurement.[19] This can be achieved by heating the sample under a vacuum or by purging with an inert gas. The specific conditions for degassing should be determined based on the thermal stability of the compound.
2. Instrument Setup and Calibration:
- Calibrate the gas pycnometer according to the manufacturer's instructions, typically involving measurements of an empty sample cell and a calibration sphere of a known volume.
3. Measurement:
- Place the sample cell containing the weighed sample into the analysis chamber of the pycnometer.
- Initiate the analysis sequence. The instrument will automatically perform a series of pressurization and expansion cycles.
- In the first chamber, the inert gas is introduced, and the pressure is recorded.
- The gas is then expanded into a second chamber of a known volume, and the change in pressure is measured.[18]
- Using Boyle's Law, the instrument calculates the volume of the sample based on the pressure difference.[18]
- The instrument will typically perform multiple runs until a consistent volume measurement is achieved.
4. Data Calculation and Reporting:
- The skeletal density (ρ) is calculated using the following formula: ρ = m / V where m is the mass of the sample and V is the volume determined by the pycnometer.
- The result should be reported in g/cm³.
Logical Flow for Density Determination
Caption: Workflow for determining the skeletal density of this compound.
Conclusion
The protocols detailed in this guide provide a robust framework for the determination of the melting point and skeletal density of this compound. Adherence to these methodologies will ensure the generation of high-quality, reliable data that is essential for advancing this compound through the drug discovery and development process. The accurate characterization of these fundamental physical properties is a critical step in building a comprehensive understanding of any API, ultimately enabling the rational design of safe, stable, and effective pharmaceutical products.
References
- 2. Quality Factors for Active Pharmaceutical Ingredients - Mankind Pharma - Mankind Pharma [mankindpharma.com]
- 3. The impact of API properties on product design [manufacturingchemist.com]
- 4. labinsights.nl [labinsights.nl]
- 5. tapi.com [tapi.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid_乐研试剂 [labgogo.com]
- 11. This compound [cymitquimica.com]
- 12. rndmate.com [rndmate.com]
- 13. (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid_罗恩试剂 [labgogo.com]
- 14. (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid_Bidepharm试剂 [labgogo.com]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 17. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]
- 18. measurlabs.com [measurlabs.com]
- 19. micromeritics.com [micromeritics.com]
An In-depth Technical Guide to the Solubility Characteristics of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Introduction
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is an organoboron compound of increasing interest within the pharmaceutical and life sciences sectors. Its utility as a building block in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, underscores the importance of a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates its handling, formulation, and ultimately, its bioavailability and efficacy in potential therapeutic applications.
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes established principles of boronic acid chemistry, data from analogous compounds, and standard pharmaceutical testing methodologies to provide a robust predictive overview and practical guidance for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility, present detailed protocols for its empirical determination, and discuss the anticipated influence of various environmental factors.
Physicochemical Properties at a Glance
A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior.
| Property | Value | Source |
| CAS Number | 874289-51-7 | ChemScene[1] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | ChemScene[1] |
| Molecular Weight | 239.05 g/mol | ChemScene[1] |
| Calculated LogP | 0.0338 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 69.56 Ų | ChemScene[1] |
The low calculated LogP value suggests that this compound is relatively hydrophilic, which would imply a degree of aqueous solubility. The presence of hydrogen bond donors and acceptors in its structure further supports this prediction.
Theoretical Framework for Solubility
The solubility of this compound is governed by a combination of factors inherent to its molecular structure and the properties of the solvent system.
The Role of the Boronic Acid Moiety
Arylboronic acids are Lewis acids, capable of accepting a hydroxide ion to form a tetrahedral boronate species. This equilibrium is pH-dependent and significantly influences aqueous solubility. The acidity of the boronic acid, represented by its pKa, is a key determinant of its solubility profile across a pH range. For phenylboronic acid, the pKa is approximately 8.8.[2]
Influence of Substituents
The substituents on the phenyl ring of this compound play a crucial role in modulating its physicochemical properties, including its pKa and overall solubility.
-
2-Fluoro Substituent: The fluorine atom at the ortho position is an electron-withdrawing group. This inductive effect is expected to increase the Lewis acidity of the boronic acid, thereby lowering its pKa compared to unsubstituted phenylboronic acid.[3] A lower pKa means the compound will be in its more soluble anionic boronate form at a lower pH.
-
5-(tert-Butylcarbamoyl) Substituent: This is a more complex group. The bulky, hydrophobic tert-butyl group may decrease aqueous solubility.[4] Conversely, the amide functionality can participate in hydrogen bonding, potentially enhancing solubility in polar solvents. The overall effect will be a balance between these opposing characteristics.
pH-Dependent Solubility
The aqueous solubility of this compound is expected to be highly pH-dependent. At acidic pH, the compound will exist predominantly in its neutral, less soluble form. As the pH approaches and surpasses the pKa of the boronic acid, the equilibrium will shift towards the formation of the more soluble anionic boronate species. Therefore, a significant increase in solubility is anticipated in neutral to basic aqueous solutions.
Potential for Boroxine Formation
A common characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5] Boroxines are typically less polar and less soluble in aqueous media than their corresponding boronic acids. This transformation can be influenced by factors such as temperature, concentration, and the presence of dehydrating agents. The formation of boroxines can lead to variability in solubility measurements and should be a consideration during experimental design and data interpretation.
Experimental Determination of Solubility
Accurate determination of solubility is crucial for drug development. The following are standard, detailed protocols for assessing both the kinetic and thermodynamic solubility of this compound.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput screening method often employed in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.[2][6] It provides a rapid assessment of how a compound behaves when introduced into an aqueous environment from a stock solution, typically in dimethyl sulfoxide (DMSO).
Protocol: Nephelometric Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a corresponding well of a new microplate containing a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its co-solvent effect.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus, its kinetic solubility limit.
Causality Behind Experimental Choices:
-
DMSO as the initial solvent: It is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for creating concentrated stock solutions.
-
Nephelometry: This technique is highly sensitive to the formation of fine precipitates, allowing for the detection of low solubility.
-
Short incubation time: This reflects the non-equilibrium nature of kinetic solubility and allows for rapid screening of multiple compounds.
Thermodynamic Solubility Assay (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is the gold standard for solubility determination.[7][8]
Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., purified water, various buffers of different pH, or organic solvents). The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately dilute the saturated supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solid Phase Analysis: It is good practice to analyze the remaining solid material (e.g., by XRPD or DSC) to check for any changes in the solid form (e.g., polymorphism or hydrate formation) during the experiment.[8]
Causality Behind Experimental Choices:
-
Extended equilibration time: This ensures that the dissolution process has reached a true equilibrium, providing a thermodynamically relevant value.
-
Use of excess solid: This guarantees that the solution is saturated at the end of the experiment.
-
HPLC-UV or LC-MS for quantification: These are highly sensitive and specific analytical techniques that allow for accurate determination of the compound's concentration in the saturated solution.
Diagrams
Caption: Workflow for Kinetic Solubility Determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Predicted Solubility Profile
Based on the theoretical framework and data from analogous compounds, the following solubility profile for this compound is predicted:
| Solvent System | Predicted Solubility | Rationale |
| Aqueous (pH < 4) | Low | The compound will be in its neutral, protonated form, which is expected to have limited aqueous solubility. |
| Aqueous (pH 7.4) | Moderate to High | At physiological pH, a significant portion of the compound will be in the more soluble anionic boronate form due to the lowered pKa from the fluoro substituent. |
| Aqueous (pH > 9) | High | The compound will be predominantly in its highly soluble anionic boronate form. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | The polar nature of the molecule, with its hydrogen bonding capabilities, suggests good solubility in these solvents. |
| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate to High | The compound is expected to be soluble due to the potential for hydrogen bonding with the solvent. Phenylboronic acid itself shows good solubility in ethers and ketones.[9] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule suggests poor solubility in nonpolar environments. Phenylboronic acid has very low solubility in hydrocarbons.[9] |
Factors Influencing Solubility and Mitigation Strategies
Several factors can influence the measured solubility of this compound. Understanding these can aid in troubleshooting and developing formulation strategies.
Caption: Factors Influencing Solubility and Corresponding Mitigation Strategies.
-
Temperature: The solubility of most solid compounds, including boronic acids, generally increases with temperature.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility, with metastable forms often exhibiting higher solubility than the stable form.[10] It is crucial to characterize the solid form used in solubility studies.
-
Formulation Strategies for Poorly Soluble Boronic Acids: For compounds with challenging solubility profiles, various formulation strategies can be employed. These include the use of co-solvents, surfactants, complexing agents like cyclodextrins, and the preparation of amorphous solid dispersions to enhance dissolution and bioavailability.[8]
Conclusion
While direct experimental solubility data for this compound is sparse, a comprehensive understanding of its likely behavior can be derived from fundamental chemical principles and data on analogous structures. The presence of the ionizable boronic acid group, coupled with the electronic effects of the fluoro and tert-butylcarbamoyl substituents, suggests a pH-dependent solubility profile with significantly enhanced solubility in neutral to basic aqueous media. For researchers and drug development professionals, the detailed experimental protocols provided in this guide offer a robust framework for the empirical determination of both kinetic and thermodynamic solubility, which is essential for advancing the development of this and other novel chemical entities.
References
- 1. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]
- 2. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine's unique electronic properties can improve metabolic stability, increase binding affinity, and modulate pKa, thereby transforming a promising compound into a viable therapeutic agent. Within this context, fluorinated phenylboronic acids have emerged as indispensable building blocks, particularly for their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
This guide focuses on a particularly valuable reagent: (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid) (CAS Number: 874289-51-7). This molecule offers a trifecta of desirable features for the medicinal chemist: a reactive boronic acid moiety for carbon-carbon bond formation, a strategically placed fluorine atom to imbue favorable properties, and a tert-butylcarbamoyl group that can participate in hydrogen bonding and modulate solubility.
This document serves as a comprehensive technical resource on the commercial availability, synthesis, and application of this compound, providing researchers with the foundational knowledge to effectively leverage this reagent in their drug discovery programs.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to both research and development and bulk manufacturing needs. The compound is typically offered at purities of 95% or greater. When sourcing this material, it is crucial to consider not only the purity but also the supplier's quality control measures and ability to provide consistent batches, which is paramount for reproducible experimental results.
Below is a summary of representative commercial suppliers for this compound:
| Supplier | CAS Number | Purity | Available Quantities |
| ChemScene | 874289-51-7 | ≥98% | mg to g scale |
| CymitQuimica | 874289-51-7 | 95.0% | 250mg, 1g, 5g |
| Fluorochem | 874289-51-7 | Not specified | Not specified |
| Bidepharm | 874289-51-7 | Not specified | g scale |
| BLDpharm | 2096335-85-0 (Isomer) | Not specified | Not specified |
| BoronPharm | 2096335-85-0 (Isomer) | NLT 95% | Not specified |
Note: The CAS number 2096335-85-0 corresponds to the isomer (2-(tert-Butylcarbamoyl)-5-fluorophenyl)boronic acid.
Synthesis and Characterization: A Technical Overview
Proposed Synthetic Workflow
The synthesis of this compound can be envisioned as a multi-step process, likely commencing from a suitably substituted fluorobenzamide. A key step in this process is the introduction of the boronic acid functionality, which is often achieved through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis. To ensure stability and ease of purification, the boronic acid is frequently protected as its pinacol ester.
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol
Step 1: Synthesis of N-(tert-butyl)-4-bromo-2-fluorobenzamide
-
To a solution of 4-bromo-2-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add tert-butylamine dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-(tert-butyl)-4-bromo-2-fluorobenzamide.
Step 2: Synthesis of N-(tert-butyl)-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
-
Dissolve N-(tert-butyl)-4-bromo-2-fluorobenzamide in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C.
-
After stirring for a short period, add isopropyl pinacol borate to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude material by column chromatography to yield the desired pinacol ester.
Step 3: Synthesis of this compound
-
Dissolve the pinacol ester in a suitable solvent system (e.g., a mixture of acetone and water).
-
Add an aqueous acid (e.g., hydrochloric acid) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Isolate the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
Characterization
The structural integrity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the tert-butyl, phenyl, and fluoro groups, as well as the boronic acid moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of the final product.
Applications in Drug Discovery: A Versatile Building Block for Complex Molecules
The primary application of this compound in drug discovery is as a key building block in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates, providing a powerful tool for the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceuticals.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂) reacts with a base to form a boronate species, which then transfers its organic group (Ar²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Bioactive Molecules
This compound is an ideal coupling partner for introducing a substituted phenyl ring into a larger molecular framework. This is particularly relevant in the synthesis of inhibitors for various biological targets, such as kinases and proteases, where biaryl structures are often crucial for achieving high potency and selectivity. The presence of the fluorine atom can enhance binding to the target protein through favorable electrostatic interactions and can also block sites of metabolism, thereby improving the drug's half-life. The tert-butylcarbamoyl group provides a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a protein's active site.
Conclusion
This compound is a commercially available and highly valuable building block for medicinal chemists and drug development professionals. Its unique combination of a reactive boronic acid, a strategically positioned fluorine atom, and a functionality-rich side chain makes it an ideal reagent for the synthesis of complex molecular architectures with enhanced pharmaceutical properties. A thorough understanding of its sourcing, synthesis, and application in Suzuki-Miyaura cross-coupling reactions will empower researchers to accelerate their drug discovery efforts and develop the next generation of innovative therapeutics.
Methodological & Application
Application Notes & Protocols: Leveraging (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Modern Synthesis
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (CAS No. 874289-51-7) is a specialized organoboron compound that has emerged as a valuable building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1] Its utility is primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2][3]
The structural features of this molecule are key to its utility:
-
The boronic acid moiety is the functional group that participates directly in the palladium-catalyzed cycle. Organoboron compounds are favored for their stability, low toxicity, and broad functional group tolerance.[4]
-
The ortho-fluoro substituent significantly influences the electronic properties of the aromatic ring. The strong electronegativity of fluorine can impact reaction kinetics and, in some cases, provide a handle for subsequent transformations. Furthermore, the presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.
-
The meta-tert-butylcarbamoyl group provides steric bulk and specific electronic characteristics. The amide functionality can act as a hydrogen bond donor/acceptor, influencing the solubility and biological activity of the final coupled product.
This guide provides an in-depth analysis of the mechanistic considerations and practical experimental protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]
The Role of the Fluoro-Substituent
The ortho-fluoro group on the boronic acid plays a multifaceted role. While the C-F bond is typically robust, fluoride ions, often used as an additive or generated in situ, are known to promote key steps in the catalytic cycle.[6][7] Specifically, fluoride can facilitate the transmetalation step by interacting with the palladium center.[7] Moreover, the strong fluorophilicity of the boron atom is a critical factor that can enable efficient, base-free transmetalation under certain conditions.[8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The following protocols provide robust starting points for coupling this compound with various aryl and heteroaryl halides.
Protocol 1: General Coupling with Aryl Bromides/Iodides
This protocol is a reliable standard for many common aryl bromides and iodides, utilizing a classic palladium catalyst.
A. Reagents and Materials
-
Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized Water (2 mL)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
B. Step-by-Step Procedure
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a controlled environment (e.g., glovebox or under a positive flow of inert gas), add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvents for 20-30 minutes. Add the degassed solvent mixture (10 mL total) to the reaction vessel via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-90 °C. Stir the reaction vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[9]
Protocol 2: Coupling with Challenging Aryl Chlorides (Buchwald-Hartwig Conditions)
Aryl chlorides are often less reactive than their bromide or iodide counterparts.[3] This protocol utilizes a more active catalyst system composed of a palladium precatalyst and a sterically hindered biarylphosphine ligand, which is effective for more challenging couplings.[5][10]
A. Reagents and Materials
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene) (10 mL)
B. Step-by-Step Procedure
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add the aryl chloride (1.0 equiv), this compound (1.5 equiv), finely ground K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%) to a dry reaction vessel.
-
Rationale: The use of a strong, non-aqueous base like K₃PO₄ is often beneficial in these systems. Buchwald ligands like XPhos are electron-rich and bulky, which promotes the oxidative addition to the C-Cl bond and accelerates the reductive elimination step.
-
-
Inert Atmosphere: Seal the vessel securely. If not in a glovebox, immediately purge with inert gas.
-
Solvent Addition: Add anhydrous, degassed THF or toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Reaction times can vary from 2 to 24 hours.
-
Monitoring & Work-up: Follow steps 6-8 from Protocol 1.
Parameter Optimization Summary
For any new substrate pairing, optimization may be required. The following table provides a starting point for systematic optimization.
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale & Key Insights |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(OAc)₂ or Buchwald Precatalyst (1-3 mol%) | Pd(PPh₃)₄ is a reliable workhorse. For less reactive halides (chlorides) or sterically hindered partners, more active Buchwald or Hartwig catalyst systems are required.[5][10] |
| Ligand | (Implicit in Pd(PPh₃)₄) | XPhos, SPhos, RuPhos (1.5-2x mol% of Pd) | Bulky, electron-rich biarylphosphine ligands accelerate both oxidative addition and reductive elimination, increasing reaction scope and efficiency. |
| Base | K₂CO₃, Na₂CO₃ (aq.) | K₃PO₄, Cs₂CO₃, CsF (anhydrous) | The choice of base is critical. Inorganic carbonates are standard, but stronger bases like K₃PO₄ are often needed for aryl chlorides. Cesium fluoride (CsF) can be particularly effective with fluorinated boronic acids.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | THF, Toluene, CPME (anhydrous) | Biphasic systems are common and effective. Anhydrous polar aprotic solvents are typically paired with stronger bases and more sensitive catalyst systems. |
| Temperature | 80 - 100 °C | Room Temp. to 110 °C | Many modern catalyst systems can operate at lower temperatures.[10] However, elevated temperatures are often necessary to drive sluggish reactions to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst system.3. Low reaction temperature. | 1. Ensure rigorous exclusion of oxygen; use fresh catalyst.2. Switch to a more active system (e.g., Pd(OAc)₂/XPhos).3. Increase temperature in 10 °C increments. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Base is too strong or reaction time is too long.2. Presence of excess water.3. High temperature. | 1. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄).2. Use anhydrous conditions.3. Reduce reaction temperature or time. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination.2. Inefficient oxidative addition of aryl halide. | 1. Rigorously degas solvents and maintain an inert atmosphere.2. Use a more active ligand to promote the desired catalytic cycle. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Catalyst deactivation. | 1. Extend the reaction time, monitoring by LC-MS.2. Add a second portion of catalyst (e.g., 0.5-1.0 mol%). |
Conclusion
This compound is a highly effective reagent for introducing a synthetically valuable moiety into a range of molecular scaffolds via the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles and carefully selecting the reaction conditions—particularly the catalyst system and base—researchers can achieve high yields and purity. The protocols and troubleshooting guide provided herein serve as a robust foundation for the successful application of this versatile building block in drug discovery and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. (3-(tert-Butylcarbamoyl)-5-fluorophenyl)boronic acid [myskinrecipes.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
The Strategic Incorporation of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid in Modern Drug Discovery: Applications and Protocols
In the landscape of contemporary medicinal chemistry, the strategic deployment of highly functionalized building blocks is paramount to the successful development of novel therapeutics. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth exploration of a particularly valuable reagent, (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid , detailing its applications, the rationale behind its use, and comprehensive protocols for its implementation in the synthesis of advanced drug candidates, with a specific focus on the development of potent kinase inhibitors.
Introduction: The Value Proposition of a Multifunctional Building Block
This compound is more than a simple arylboronic acid; it is a carefully designed synthetic intermediate that offers a confluence of desirable features for drug discovery. The molecule, with the chemical formula C₁₁H₁₅BFNO₃ and a molecular weight of 239.05 g/mol , integrates several key functionalities:
-
The Boronic Acid Moiety: This functional group is the cornerstone of its utility, enabling participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful methods for the formation of carbon-carbon bonds, specifically for creating biaryl structures that are prevalent in many biologically active molecules.[1][2]
-
The 2-Fluoro Substituent: The fluorine atom at the ortho position to the boronic acid exerts a significant electronic influence on the molecule. It can modulate the pKa of the boronic acid and influence the reactivity in the Suzuki-Miyaura coupling. In the final drug candidate, the fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein through favorable electrostatic interactions.[3]
-
The 5-(tert-Butylcarbamoyl) Group: This amide functionality provides a key point for hydrogen bonding interactions with biological targets. The bulky tert-butyl group can also confer steric hindrance, which can be exploited to achieve selectivity for a particular protein kinase. Furthermore, the amide group can improve the physicochemical properties of the final compound, such as solubility.
These features make this compound a highly sought-after building block for the synthesis of complex, biologically active molecules.
Core Application: A Key Building Block for IRAK4 Inhibitors
A prominent and compelling application of this compound is in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers like specific B-cell lymphomas.[5][6] Consequently, IRAK4 has emerged as a high-value therapeutic target.
The (5-(tert-Butylcarbamoyl)-2-fluorophenyl) moiety introduced by this boronic acid has proven to be a key pharmacophore in a number of potent IRAK4 inhibitors.[4][7] Specifically, it is frequently used to synthesize compounds based on a 5-aryl-2,4-diaminopyrimidine scaffold.[4] In these inhibitors, the substituted phenyl ring forms crucial interactions within the ATP-binding pocket of the IRAK4 kinase domain.
Structure-Activity Relationship (SAR) Insights
The co-crystal structure of an early lead molecule with the IRAK4 protein has provided valuable insights into the binding mode of these inhibitors.[4] The aryl group, introduced via the Suzuki coupling, engages in a π-π stacking interaction with a tyrosine residue (Tyr-262) in the IRAK4 active site.[4] The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, further anchoring the inhibitor in the binding pocket. The fluorine atom can form favorable interactions with the protein backbone, contributing to the overall binding affinity.
Experimental Protocols: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the primary method for incorporating the (5-(tert-Butylcarbamoyl)-2-fluorophenyl) moiety into a target scaffold. The following is a detailed, generalized protocol for the coupling of this boronic acid with a heterocyclic halide (e.g., a bromopyrimidine derivative), a common strategy in the synthesis of kinase inhibitors.
Reaction Components and Their Rationale
| Component | Example | Role | Rationale for Choice |
| Aryl/Heteroaryl Halide | 5-Bromo-2,4-dichloropyrimidine | Electrophilic coupling partner | The bromine atom is a good leaving group for oxidative addition to the palladium catalyst. The pyrimidine core is a common scaffold for kinase inhibitors. |
| Boronic Acid | This compound | Nucleophilic coupling partner | Provides the desired substituted aryl moiety. |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand (e.g., XPhos) | Catalyst | Facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3] The choice of catalyst and ligand can be critical for optimizing yield and reaction time, especially with challenging substrates.[3] |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) | Activator | Activates the boronic acid for transmetalation by forming a more nucleophilic boronate species. The choice of base can influence the reaction rate and prevent side reactions like protodeboronation.[3] |
| Solvent | 1,4-Dioxane/Water or Tetrahydrofuran (THF)/Water | Reaction Medium | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst. |
Step-by-Step Protocol
Materials:
-
Aryl/Heteroaryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (or other suitable solvent)
-
Degassed Water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl/heteroaryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 10 mL) and degassed water (e.g., 2 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound stands out as a premier building block in modern medicinal chemistry. Its well-defined structure provides a strategic advantage in the design of targeted therapies, particularly in the realm of kinase inhibitors. The ability to predictably introduce a key pharmacophore through the reliable and versatile Suzuki-Miyaura coupling reaction makes it an invaluable asset for drug discovery programs. As the quest for more selective and potent therapeutics continues, the demand for such sophisticated and highly functionalized reagents is expected to grow, further solidifying the importance of this compound in the synthesis of next-generation medicines.
References
- 1. scispace.com [scispace.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pivotal Role of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid has emerged as a crucial building block in contemporary organic synthesis, particularly in the construction of complex bioactive molecules. Its unique structural features—a sterically demanding tert-butylcarbamoyl group and an electron-withdrawing ortho-fluoro substituent—impart desirable physicochemical properties and reactivity profiles, making it an invaluable tool for medicinal chemists. This guide provides an in-depth exploration of its application, focusing on its role in the synthesis of high-impact therapeutics, complete with detailed experimental protocols and a discussion of the chemical principles that underpin its utility.
Boronic acids are indispensable reagents in organic chemistry, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1] The strategic functionalization of the phenylboronic acid scaffold, as seen in this compound, allows for the fine-tuning of molecular properties, which is paramount in drug discovery.[2]
The Strategic Importance of Substituent Effects
The efficacy of this compound in synthesizing bioactive molecules can be attributed to the synergistic effects of its substituents.
-
The ortho-Fluoro Group: The presence of a fluorine atom ortho to the boronic acid moiety has several profound effects. Electronically, it acts as an inductively withdrawing group, which can influence the reactivity of the boronic acid in cross-coupling reactions.[3] In the context of drug design, an ortho-fluoro substituent can introduce favorable interactions with target proteins, enhancing binding affinity and selectivity. Furthermore, it can block metabolic pathways, thereby improving the pharmacokinetic profile of the final drug molecule.[2]
-
The tert-Butylcarbamoyl Group: This bulky, lipophilic group significantly impacts the overall properties of the molecule. The amide functionality can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The sterically demanding tert-butyl group can provide metabolic stability by shielding adjacent functionalities from enzymatic degradation. In the context of poly(ADP-ribose) polymerase (PARP) inhibitors, this moiety has been shown to be critical for potent enzymatic inhibition and cellular activity.[4]
Case Study: Synthesis of Talazoparib, a Potent PARP Inhibitor
A prime example showcasing the utility of this compound is in the synthesis of Talazoparib (BMN 673) , a highly potent inhibitor of PARP1 and PARP2.[5] Talazoparib is an approved therapeutic for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated HER2-negative locally advanced or metastatic breast cancer.[6] PARP inhibitors function by exploiting the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[7]
The synthesis of Talazoparib involves a key Suzuki-Miyaura cross-coupling reaction to construct the central biaryl scaffold. In this transformation, this compound is coupled with a suitable heterocyclic halide.
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Intermediate for Talazoparib via Suzuki-Miyaura Coupling
This protocol outlines a representative procedure for the Suzuki-Miyaura coupling of this compound with a brominated heterocyclic partner, a key step in the synthesis of Talazoparib.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| Brominated Heterocyclic Partner | Varies | Varies | 1.0 | 1.0 |
| This compound | 874289-51-7 | 239.05 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
| Water (degassed) | 7732-18-5 | 18.02 | - | - |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the brominated heterocyclic partner (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (e.g., 10 mL) and degassed water (e.g., 2.5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, or until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl intermediate.
Note: The choice of catalyst, ligand, base, and solvent system can significantly impact the reaction outcome. Optimization may be necessary for different substrates. For instance, palladium acetate with a phosphine ligand like SPhos or XPhos can also be effective.[8]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving substituted phenylboronic acids, which can serve as a starting point for optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-toluene | 2,5-Difluoro-phenylboronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 96 |
| 2-Bromo-pyridine | 2,5-Difluoro-phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | 40 | 2 | 89 |
| 5-(4-bromo-phenyl)-4,6-dichloro-pyrimidine | 2,5-Difluoro-phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | 85 |
Data adapted from representative procedures for Suzuki-Miyaura couplings.[8]
Logical Workflow for Bioactive Molecule Synthesis
The synthesis of a complex bioactive molecule like Talazoparib is a multi-step process where the Suzuki-Miyaura coupling is a critical juncture. The following diagram illustrates a generalized workflow.
Generalized synthetic workflow for a bioactive molecule.
Conclusion
This compound is a sophisticated and highly valuable building block for the synthesis of bioactive molecules. Its well-defined structure allows for the introduction of key pharmacophoric elements that can enhance biological activity and improve pharmacokinetic properties. The successful application of this reagent in the synthesis of the potent PARP inhibitor Talazoparib underscores its significance in modern drug discovery and development. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this versatile reagent in their own synthetic endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 6. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions with (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Introduction: A Key Building Block for Modern Chemistry
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, with CAS Number 874289-51-7, is a versatile and increasingly important building block in contemporary organic synthesis.[1] Its unique structure, featuring a fluorine atom ortho to the boronic acid and a bulky tert-butylcarbamoyl group, imparts specific electronic and steric properties that are highly desirable in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly modulate the physicochemical properties of target molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets. The tert-butylcarbamoyl moiety offers a handle for further functionalization and can influence solubility and solid-state properties.
This guide provides an in-depth exploration of the application of this compound in three pivotal palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to optimize these transformations for their specific synthetic challenges.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2] However, the use of electron-deficient and ortho-substituted boronic acids, such as this compound, can present challenges, most notably the competing protodeboronation side reaction.[3] This undesired process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to reduced yields of the desired cross-coupled product. Careful selection of the catalyst, ligand, base, and solvent system is therefore critical for success.
Mechanistic Considerations and Rationale for Conditions
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
For challenging substrates like this compound, the transmetalation step is often rate-limiting. The electron-withdrawing nature of the fluorine and carbamoyl groups can decrease the nucleophilicity of the arylboronic acid. Furthermore, the ortho-fluoro substituent can sterically hinder the approach of the boronic acid to the palladium center. To overcome these hurdles, the use of bulky, electron-rich phosphine ligands is paramount. These ligands stabilize the Pd(0) species and accelerate both the oxidative addition and reductive elimination steps. A moderately strong base is required to activate the boronic acid by forming a more nucleophilic boronate species, but overly harsh basic conditions can exacerbate protodeboronation.
Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle
References
aqueous Suzuki-Miyaura coupling with (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
An In-Depth Guide to the Aqueous Suzuki-Miyaura Coupling with (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Challenging Couplings in Green Chemistry
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryl structures central to many pharmaceutical agents and advanced materials.[1][2] The ongoing shift towards sustainable and "green" chemistry has championed the use of water as a reaction medium, reducing reliance on volatile organic solvents.[3][4][5]
This guide focuses on a particularly relevant yet challenging substrate: This compound . This molecule is emblematic of building blocks used in contemporary drug discovery, incorporating features that can enhance metabolic stability and binding affinity. However, its structure presents a trifecta of synthetic hurdles for the Suzuki-Miyaura coupling:
-
Steric Hindrance: The ortho-fluorine atom and the bulky tert-butylcarbamoyl group create significant steric congestion around the reactive boronic acid moiety.[6]
-
Electronic Deactivation: Both the fluorine and the amide functionalities are electron-withdrawing, which can decrease the nucleophilicity of the boronic acid and slow the critical transmetalation step.[7][8]
-
Risk of Protodeboronation: Electron-deficient arylboronic acids are often susceptible to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) under the basic aqueous conditions required for the coupling, leading to yield loss.[9]
Successfully coupling this substrate requires a nuanced understanding of the reaction mechanism and a rational selection of catalyst, ligand, and base to overcome these intrinsic challenges. This document provides the mechanistic rationale, a detailed experimental protocol, and troubleshooting advice to empower chemists to reliably utilize this valuable building block.
Mechanistic Insights: The Catalytic Cycle in an Aqueous Environment
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. While the fundamental steps are conserved across solvent systems, the aqueous medium introduces specific considerations, primarily concerning the activation of the boronic acid.[10]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: This is often the rate-determining step and the most critical for this specific substrate. The aryl group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base converts the neutral, less reactive boronic acid into a more nucleophilic anionic "boronate" species (Ar-B(OH)₃⁻), which readily transfers its aryl group to the Pd(II) complex.[11][12][13]
-
Reductive Elimination: The two coupled aryl groups are expelled from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Strategic Component Selection for a Challenging Substrate
Overcoming the steric and electronic hurdles of this compound requires a catalyst system that is both highly active and robust.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a modern Palladacycle Precatalyst (e.g., XPhos-Pd-G3) | Pd(OAc)₂ is a cost-effective and common Pd(II) source that is reduced in situ to the active Pd(0) species.[14] Palladacycle precatalysts are air- and moisture-stable, ensuring accurate dosing and generating the active catalyst reproducibly, which is ideal for challenging couplings.[15] |
| Ligand | Bulky, Electron-Rich Biaryl Monophosphine Ligands (e.g., XPhos, SPhos, RuPhos) | This is the most critical choice. These ligands accelerate both the oxidative addition and, crucially, the rate-limiting reductive elimination from the sterically crowded Pd(II) intermediate.[6][15][16] Their bulkiness creates a coordinatively unsaturated metal center that promotes substrate association. |
| Base | K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate) | A moderately strong, non-nucleophilic base is required to form the boronate without promoting side reactions. K₃PO₄ is highly effective and soluble in aqueous media.[15] Cs₂CO₃ is often more effective for difficult couplings but is also more expensive. |
| Solvent System | 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1 v/v) | An aqueous/organic biphasic system is necessary to dissolve the non-polar organic substrates (aryl halide, ligand) and the polar inorganic base.[17][18] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Water is crucial for dissolving the base and facilitating boronate formation. |
| Aryl Halide Partner | Aryl Bromide or Iodide | The reactivity of the aryl halide partner follows the trend I > Br > OTf >> Cl. For this challenging boronic acid, starting with a more reactive aryl bromide or iodide is recommended to ensure efficient oxidative addition. |
Detailed Experimental Protocol
This protocol provides a robust starting point for the aqueous Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents:
-
Aryl Bromide (1.0 equiv.)
-
This compound (1.2–1.5 equiv.)[19]
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Figure 2. Experimental workflow for the aqueous Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv.) and XPhos (0.04 equiv.) and add this solid mixture to the reaction flask.
-
Establish Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through anhydrous 1,4-dioxane and deionized water separately for 15-20 minutes. Via syringe, add the degassed 1,4-dioxane, followed by the degassed water, to achieve a 4:1 ratio and a final substrate concentration of approximately 0.1 M.
-
Reaction: With the condenser attached and under a positive pressure of argon/nitrogen, lower the flask into a preheated oil bath at 80–100 °C. Stir the biphasic mixture vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe), diluting with ethyl acetate, filtering through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20] The reaction is complete upon full consumption of the limiting aryl bromide. Typical reaction times are 4-16 hours.
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture through a pad of Celite to remove the palladium catalyst.[21] Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final biaryl product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base. 3. Reaction temperature too low. | 1. Ensure rigorous degassing of solvents and maintenance of an inert atmosphere. Use a fresh, high-quality palladium source and ligand.[15] 2. Switch to a stronger base like Cs₂CO₃. 3. Increase the reaction temperature to 100-110 °C. |
| Protodeboronation of Boronic Acid | 1. Base is too strong or reaction time is excessively long. 2. High water content. | 1. Use the minimum effective amount of base (e.g., 2.0 equiv. K₃PO₄). 2. Use a higher ratio of organic solvent to water (e.g., 10:1 Dioxane/H₂O). 3. Consider using the corresponding boronic ester (e.g., pinacol ester), which can be more resistant. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Improve the degassing procedure for solvents and ensure the reaction is maintained under a strict inert atmosphere. |
| Difficult Purification | Boronic acid and other boron-containing byproducts remaining. | During workup, perform an aqueous wash with a dilute base (e.g., 1M NaOH) to extract the acidic boronic acid and its byproducts into the aqueous layer. Be cautious if the product contains base-sensitive functional groups. |
Conclusion
The aqueous Suzuki-Miyaura coupling of this compound is a challenging but highly achievable transformation. Success is predicated on a rational approach that directly addresses the substrate's inherent steric and electronic properties. By employing a highly active catalyst system, specifically one featuring a bulky, electron-rich biaryl monophosphine ligand like XPhos, under rigorously inert, biphasic conditions, researchers can effectively synthesize valuable biaryl compounds. The protocols and insights provided herein serve as a comprehensive guide for navigating this reaction, enabling the efficient incorporation of this complex fragment into molecules of interest for pharmaceutical and materials science applications.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. | Semantic Scholar [semanticscholar.org]
- 5. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. chemscene.com [chemscene.com]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. reddit.com [reddit.com]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Answering as a Senior Application Scientist.
Technical Support Center: Suzuki Coupling with (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, This compound .
This particular boronic acid presents a unique combination of electronic and steric challenges:
-
Electronic Deactivation: The presence of two electron-withdrawing groups (ortho-fluoro and meta-carbamoyl) deactivates the phenyl ring. This makes the C-B bond more susceptible to cleavage (protodeboronation) and can slow the crucial transmetalation step.[1]
-
Steric Hindrance: The ortho-fluoro group and the bulky tert-butylcarbamoyl group create significant steric congestion around the reactive site, which can impede catalyst coordination and subsequent steps in the catalytic cycle.[2][3]
This guide provides a structured approach, from initial checks to advanced optimization strategies, to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when using this specific reagent.
Q1: My Suzuki coupling reaction has a very low yield. What are the first things I should check?
A1: Before focusing on the specific boronic acid, always verify the fundamentals of your reaction setup. Low yields can often be traced back to a few key areas.[4][5]
-
Catalyst & Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere.[6][7] Palladium(II) precatalysts can degrade, and phosphine ligands are easily oxidized.[6]
-
Inert Atmosphere: Oxygen can irreversibly deactivate the active Pd(0) catalyst.[4] Ensure your reaction vessel was properly purged (at least three vacuum/backfill cycles with argon or nitrogen) and that all solvents were thoroughly degassed.[8][9]
-
Reagent Purity: Verify the purity of your aryl halide, base, and solvents. Use anhydrous and degassed solvents, as water can be a proton source for the detrimental protodeboronation side reaction.[6][9]
Q2: I'm seeing a significant amount of benzene-1-fluoro-3-(tert-butylcarbamoyl) in my crude mixture. What is this, and how do I stop it?
A2: This side product is the result of protodeboronation , a major competing pathway where the boronic acid's C-B(OH)₂ group is replaced by a hydrogen atom.[1][10] This is the most common failure mode for this electron-deficient boronic acid.[1] To mitigate this:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[10] Switch from strong bases like NaOH or KOtBu to milder, non-hydroxide bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[6][7][11]
-
Employ Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water can serve as the proton source.[6] Running the reaction under strictly anhydrous conditions can significantly suppress this side reaction.
-
Convert to a More Stable Boronate Ester: Boronic acids are often less stable than their ester derivatives. Converting your boronic acid to a pinacol (BPin) or MIDA boronate ester can protect it from premature decomposition. These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[1][9]
Q3: How should I handle and store this compound?
A3: Like many boronic acids, this reagent can be sensitive to air and moisture. Over time, it can dehydrate to form a cyclic trimer known as a boroxine. While boroxines are often still reactive, their different physical properties and stoichiometry can lead to inconsistent results. For best results:
-
Store the boronic acid in a desiccator under an inert atmosphere.
-
Use a fresh bottle or a sample that has been properly stored.
-
Avoid prolonged exposure to the atmosphere when weighing the reagent.
In-Depth Troubleshooting Guide
If the initial checks in the FAQ section do not resolve the issue, use this guide to diagnose the problem based on your experimental observations.
Symptom 1: Low Conversion (High Recovery of Starting Materials)
Observing unreacted aryl halide and boronic acid suggests a problem with the catalytic cycle's initiation or turnover. The likely culprits are oxidative addition or transmetalation.
-
Re-evaluate the Catalyst and Ligand System: The combination of steric hindrance and electronic deactivation in your boronic acid requires a highly active catalyst system.
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Use bulky, electron-rich phosphine ligands that are known to promote the coupling of challenging substrates. These ligands stabilize the palladium center and facilitate both oxidative addition and reductive elimination.[5][7]
-
Catalyst Choice: Use a modern, air-stable palladium precatalyst that reliably generates the active Pd(0) species.
-
| Parameter | Recommendation for this Substrate | Rationale |
| Catalyst | Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G3)[4], Pd₂(dba)₃ | These are highly active precatalysts designed for challenging couplings. They efficiently generate the active LPd(0) species.[7] |
| Ligand | Buchwald Ligands: XPhos, SPhos, RuPhosAlkylphosphines: P(t-Bu)₃, PCy₃ | Bulky, electron-rich ligands accelerate oxidative addition and are essential for sterically demanding substrates.[8][12] |
| Pd:Ligand Ratio | 1:2 to 1:4 | For monodentate ligands, an excess ensures the palladium center remains coordinated and active throughout the cycle.[7] |
-
Optimize the Base and Solvent: The base is critical for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[10][11]
-
Base Strength & Solubility: A stronger, non-nucleophilic base is often needed to facilitate the transmetalation of electron-poor boronic acids. K₃PO₄ and Cs₂CO₃ are excellent choices as they have good solubility in common organic solvents (especially with a small amount of water) and are effective at promoting the reaction without causing excessive protodeboronation.[9][11]
-
Solvent System: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, or THF, often with a small amount of water (e.g., 10:1 organic/water), can be effective.[8] However, if protodeboronation is severe, switch to a strictly anhydrous system.[9]
-
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barriers for slow oxidative addition or transmetalation steps.[9] If your reaction is sluggish at 80 °C, consider increasing the temperature to 100-110 °C. Microwave irradiation can also be highly effective for forcing difficult couplings to completion in shorter times.[13]
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions with (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Welcome to the technical support guide for optimizing cross-coupling reactions involving (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of their synthetic routes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges posed by this sterically hindered and electronically complex substrate.
Introduction: Understanding the Challenges
This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The ortho-fluoro substituent and the bulky meta-tert-butylcarbamoyl group introduce significant steric hindrance and alter the electronic properties of the boronic acid. These factors can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and the formation of undesirable side products.
The primary hurdles to overcome include:
-
Steric Hindrance: The bulky groups near the boronic acid moiety can hinder the approach of the palladium catalyst, slowing down the crucial transmetalation step.
-
Electronic Effects: The electron-withdrawing nature of the fluoro group can decrease the nucleophilicity of the aryl group, further complicating transmetalation.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an unwanted byproduct and consumption of the starting material.[1] This is particularly prevalent with electron-deficient boronic acids.[2][3]
-
Catalyst Deactivation: The amide functionality could potentially coordinate to the palladium center, leading to catalyst inhibition.
This guide will provide you with the necessary information to navigate these challenges and select the optimal catalyst system to achieve high reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound in cross-coupling reactions.
Q1: My reaction is showing low to no conversion of my starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue and can typically be traced back to several key factors:
-
Suboptimal Catalyst System: The combination of the palladium precursor and the ligand is critical. For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.
-
Solution: Switch to a more active catalyst system. Buchwald-type biarylphosphine ligands are renowned for their effectiveness in challenging couplings.[4][5] Consider ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium precursor like Pd(OAc)₂ or a pre-formed precatalyst (e.g., XPhos Pd G3). These ligands create a bulky and electron-rich environment around the palladium center, which facilitates oxidative addition and reductive elimination.[5]
-
-
Ineffective Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] A base that is too weak may not facilitate this step efficiently, while a base that is too strong can promote protodeboronation.
-
Solution: An inorganic base is typically required.[7] A screen of bases is recommended. Start with a moderately strong base like K₃PO₄ or Cs₂CO₃.[8] In some cases, a weaker base like K₂CO₃ might be sufficient and can help minimize side reactions. The choice of base can be highly dependent on the specific substrates and solvent system.[6]
-
-
Inappropriate Solvent: The solvent influences the solubility of the reactants and the stability of the catalytic species.
-
Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.
-
Solution: Increase the reaction temperature. Suzuki-Miyaura couplings with challenging substrates often require heating, typically in the range of 80-110 °C.[10] Monitor for potential decomposition of starting materials or products at higher temperatures.
-
Q2: I'm observing a significant amount of a side product that corresponds to the protodeboronated starting material. How can I minimize this?
A2: Protodeboronation is a significant competing pathway, especially with electron-deficient and sterically hindered boronic acids.[1][2]
-
Cause: This side reaction is often promoted by excessive heat, prolonged reaction times, and the presence of water and a strong base.[1]
-
Solutions:
-
Use a More Active Catalyst: A highly active catalyst that promotes a fast Suzuki-Miyaura coupling can outcompete the slower protodeboronation reaction.[11][12] Buchwald precatalysts are excellent for this purpose.
-
Optimize the Base: Use the weakest base necessary to promote the desired reaction. K₃PO₄ is often a good starting point. In some cases, using anhydrous conditions with a base like CsF can be beneficial.
-
Minimize Water Content: While a small amount of water can be beneficial, excess water can accelerate protodeboronation. Try reducing the amount of water in your solvent system or using anhydrous solvents with a soluble base.
-
Use a Boronic Ester: Converting the boronic acid to a boronate ester, such as a pinacol ester, can sometimes suppress protodeboronation.[1] These esters act as a "slow release" source of the boronic acid under the reaction conditions.
-
Q3: My reaction is producing a homocoupling product of the boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid can occur, leading to the formation of a symmetrical biaryl byproduct.
-
Cause: This side reaction is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[13] If you are using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) in situ. This reduction can sometimes be accompanied by the oxidative homocoupling of the boronic acid.
-
Solutions:
-
Thoroughly Degas the Reaction Mixture: Oxygen can promote both homocoupling and catalyst deactivation. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[10]
-
Use a Pd(0) Catalyst Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate this issue, although in situ reduction of Pd(II) is more common with modern catalysts.
-
Use a Precatalyst: Modern palladium precatalysts are designed for clean and efficient generation of the active Pd(0) species, which can help to minimize side reactions like homocoupling.
-
Catalyst and Condition Selection Guide
The following table provides a starting point for selecting the optimal catalyst system and reaction conditions for Suzuki-Miyaura coupling with this compound.
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald Precatalyst (e.g., XPhos Pd G3) | Buchwald precatalysts are often superior for challenging substrates as they generate the active catalyst cleanly and efficiently.[10] |
| Ligand | Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) | These ligands are bulky and electron-rich, which promotes the key steps of the catalytic cycle for sterically hindered substrates.[4][14][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A moderate to strong inorganic base is typically required to activate the boronic acid.[6][16] A base screen is recommended. |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | Aprotic polar solvents, often with a small amount of water, are generally effective.[9][10] |
| Temperature | 80 - 110 °C | Elevated temperatures are often necessary to overcome the activation energy for sterically hindered substrates.[10] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the catalyst and minimize side reactions like homocoupling.[10][13] |
Visualizing the Catalyst Selection Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing your reaction conditions.
Caption: A workflow for troubleshooting Suzuki-Miyaura reactions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst, followed by the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
preventing homocoupling of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid in Suzuki reactions
Topic: Preventing Homocoupling of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid
For: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered when using this compound in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand that unwanted side reactions, particularly homocoupling, can significantly impact yield, purity, and project timelines. This resource combines mechanistic understanding with field-tested protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem with my this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid reagent join together to form a symmetrical biaryl byproduct. This is particularly problematic with electron-deficient arylboronic acids, such as the one you are using, due to the electronic effects of the fluoro and amide substituents. This side reaction consumes your starting material, reduces the yield of your desired product, and introduces a byproduct that can be difficult to separate during purification.
Q2: What are the primary causes of boronic acid homocoupling in my Suzuki reaction?
A2: There are two main culprits for homocoupling. The first is the presence of oxygen in your reaction, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[1][2][3] This Pd(II) species can then promote the homocoupling of your boronic acid.[4][5] The second major cause is the use of a Palladium(II) catalyst precursor, like Pd(OAc)₂, which can directly react with the boronic acid to form the homocoupled product during its reduction to the active Pd(0) species.[6][7]
Q3: How can I tell if homocoupling is a major issue in my reaction without isolating the byproduct?
A3: The most direct evidence of significant homocoupling will be a lower than expected yield of your desired cross-coupled product. When analyzing your crude reaction mixture by techniques like LC-MS or NMR, you will likely observe a significant peak corresponding to the mass of the symmetrical biaryl byproduct formed from two units of your boronic acid, alongside your desired product and unreacted starting materials.
Q4: Are electron-deficient boronic acids like mine more prone to other side reactions besides homocoupling?
A4: Yes, electron-deficient heteroaryl boron derivatives can be more susceptible to protodeboronation, a reaction where the boronic acid group is replaced by a hydrogen atom.[8] This side reaction is often promoted by harsh basic conditions or extended reaction times and can further reduce the yield of your desired product.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-and-solution-oriented approach to tackling homocoupling and other related issues in your Suzuki-Miyaura reactions.
Issue 1: Significant Homocoupling Product Observed
If you are observing a substantial amount of the homocoupled byproduct, it indicates that the conditions are favoring this undesired reaction pathway. Here’s how to troubleshoot:
Initial Diagnostic Steps:
-
Oxygen Exclusion: The most common cause of homocoupling is the presence of oxygen.[1][9] Ensure your reaction setup is rigorously deoxygenated. This involves:
-
Degassing Solvents: Sparge all solvents (including water, if used) with an inert gas like argon or nitrogen for at least 30 minutes before use.[2]
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. A simple balloon of argon or nitrogen is often sufficient for small-scale reactions.
-
Subsurface Sparge: For larger scale reactions, a subsurface sparge with nitrogen before adding the catalyst can be highly effective at removing dissolved oxygen.[6][10]
-
-
Palladium Source Evaluation: Your choice of palladium source can significantly influence the extent of homocoupling.[1]
Advanced Solutions:
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps.
-
Slow Addition of Boronic Acid: Maintaining a low concentration of the boronic acid throughout the reaction can disfavor the bimolecular homocoupling reaction.
-
Mild Reducing Agents: If using a Pd(II) precursor is unavoidable, adding a mild reducing agent can help suppress homocoupling.
Issue 2: Low Yield of Desired Product with Both Homocoupling and Unreacted Starting Material
This scenario suggests that your desired Suzuki coupling is sluggish, allowing the homocoupling side reaction to become more prominent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and homocoupling.
Optimization Strategies:
-
Base Selection: The choice of base is critical. While necessary to activate the boronic acid, a base that is too strong or used in high concentration can promote protodeboronation.[13][14][15]
-
Recommendation: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide.[1]
-
-
Solvent System: The solvent can influence the solubility of reagents and the overall reaction rate.
-
Common Solvents: Aprotic solvents such as dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base, are commonly used.[11]
-
-
Temperature Control: Increasing the reaction temperature can sometimes improve the rate of the desired coupling. However, this should be done cautiously as excessive heat can lead to catalyst decomposition.
Experimental Protocols
Recommended Starting Protocol to Minimize Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to suppress homocoupling.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, K₃PO₄, and a stir bar.
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Boronic Acid Addition: In a separate flask, dissolve the this compound in a minimal amount of degassed 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Mechanistic Insights
Understanding the underlying mechanisms is key to effective troubleshooting.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
The desired Suzuki-Miyaura catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to form the cross-coupled product.[16][17] In contrast, the oxygen-mediated homocoupling pathway involves the oxidation of the active Pd(0) catalyst to Pd(II), which then undergoes two successive transmetalations with the boronic acid, followed by reductive elimination to yield the symmetrical biaryl byproduct.[4]
Summary of Recommendations
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Atmosphere | Rigorously exclude oxygen using an inert gas (Ar or N₂). | Prevents oxidation of Pd(0) to Pd(II), a key initiator of homocoupling.[1][2][9] |
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst. | Avoids homocoupling that occurs during the in-situ reduction of Pd(II) sources.[1][11] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Accelerates the desired reductive elimination step, outcompeting homocoupling.[1][12] |
| Base | Use a weaker inorganic base (e.g., K₃PO₄, K₂CO₃). | Activates the boronic acid while minimizing side reactions like protodeboronation.[1] |
| Reagent Addition | Add the boronic acid solution slowly via syringe pump. | Keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular side reaction.[10][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. rose-hulman.edu [rose-hulman.edu]
- 17. tcichemicals.com [tcichemicals.com]
Technical Support Center: Navigating Reactions with (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Understanding the Reagent: A Molecule with Unique Challenges
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a valuable building block, but its structure presents a unique combination of electronic and steric challenges that must be carefully managed for successful reactivity.
-
Electronic Effects : The presence of both a fluorine atom and a tert-butylcarbamoyl group makes the aromatic ring electron-deficient. This electronic nature increases the acidity of the boronic acid, but also renders it highly susceptible to an undesirable side reaction known as protodeboronation, especially under basic conditions.[1]
-
Steric Hindrance : The ortho-fluorine atom and the bulky tert-butyl group can sterically hinder the approach of the palladium catalyst to the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[2][3]
This guide will address how to mitigate these challenges through the rational selection of bases, solvents, and other reaction parameters.
Troubleshooting Guide: From Low Yields to No Reaction
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Yield of the Desired Product
Question: I am attempting a Suzuki-Miyaura coupling with this compound, but I am observing very low yield or only starting materials. What are the likely causes and how can I improve the outcome?
Answer: Low or no yield in this specific coupling is a common issue and can often be traced back to a few key factors related to the reagent's inherent properties. The primary culprits are often catalyst inactivation, suboptimal base or solvent choice, or degradation of the boronic acid.
Detailed Recommendations:
-
Re-evaluate Your Base: The choice of base is critical. Strong bases like NaOH or KOH can aggressively promote protodeboronation of your electron-deficient boronic acid.
-
Recommendation: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for these types of substrates.[1] They are sufficiently basic to facilitate the formation of the reactive boronate species without causing excessive degradation.
-
-
Optimize Your Solvent System: The solvent plays a crucial role in both solubility and the rate of side reactions.
-
Recommendation: Start with a rigorously dried, aprotic polar solvent such as 1,4-dioxane or tetrahydrofuran (THF). While some Suzuki protocols benefit from a small amount of water to aid in dissolving inorganic bases, for a substrate this prone to protodeboronation, it is advisable to begin under strictly anhydrous conditions.[1][2] If base solubility is an issue, consider using a more soluble organic base like triethylamine, but be aware that it may be less effective in promoting transmetalation.
-
-
Consider Your Catalyst and Ligand: For sterically hindered substrates, the right palladium catalyst and ligand are key to achieving a good reaction rate.
-
Recommendation: Employ a bulky, electron-rich phosphine ligand. Ligands such as SPhos or XPhos, often used in modern catalyst systems (e.g., G3 or G4 precatalysts), can accelerate the rate-limiting steps of the catalytic cycle and overcome steric barriers.[1]
-
Issue 2: Significant Protodeboronation Observed
Question: My main byproduct is the deborylated starting material, 4-(tert-butylcarbamoyl)-1-fluorobenzene. How can I suppress this side reaction?
Answer: Protodeboronation is the Achilles' heel of this particular boronic acid. This reaction, where the C-B bond is cleaved and replaced by a C-H bond, is often accelerated by water and heat.[4][5]
| Strategy | Rationale | Recommended Action |
| Convert to Boronic Ester | Pinacol esters are significantly more stable and less prone to protodeboronation than the corresponding boronic acids. They slowly hydrolyze in situ to provide the active boronic acid for the coupling reaction.[2] | React this compound with pinacol to form the pinacol boronic ester (BPin) prior to the coupling reaction. |
| Employ Anhydrous Conditions | Water is a proton source that directly contributes to protodeboronation. | Use freshly distilled, anhydrous solvents. Dry inorganic bases in an oven before use. Ensure all glassware is flame-dried. |
| Use Fluoride-Based Bases | Bases like cesium fluoride (CsF) can be effective in promoting the reaction while being less harsh than hydroxides or carbonates, potentially reducing the rate of protodeboronation.[6] | Screen CsF as a base, possibly in combination with other additives like Ag₂O, which has been shown to be effective for other polyfluorophenylboronic acids.[6] |
| Lower Reaction Temperature | Higher temperatures can accelerate the rate of protodeboronation. | Run the reaction at the lowest temperature that still provides a reasonable reaction rate. It is better to have a slower, cleaner reaction than a fast, messy one. |
Issue 3: Homocoupling of the Boronic Acid is a Major Byproduct
Question: I am observing a significant amount of the homocoupled biphenyl product derived from my boronic acid. What causes this and how can I prevent it?
Answer: The homocoupling of boronic acids to form a symmetrical biaryl is a common side reaction in Suzuki-Miyaura couplings. This process is often promoted by the presence of oxygen in the reaction mixture, which can interfere with the palladium catalytic cycle.
Detailed Recommendations:
-
Thoroughly Degas Your Solvent: Oxygen dissolved in the solvent is a primary culprit.
-
Recommendation: Degas your solvent using one of the standard techniques:
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing.
-
Sparging: Bubble a stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
-
-
Maintain an Inert Atmosphere: Ensure that the reaction is protected from the air throughout the entire process.
-
Recommendation: Assemble your reaction under a positive pressure of nitrogen or argon. Use a balloon or a Schlenk line to maintain this atmosphere during the reaction. Add all reagents under this inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose starting condition for a Suzuki-Miyaura coupling with this boronic acid?
A1: A reliable starting point would be to use the pinacol ester of your boronic acid (1.2 equivalents), your aryl halide (1.0 equivalent), a modern palladium precatalyst like XPhos Pd G3 (2 mol%), potassium phosphate (K₃PO₄, 2.0 equivalents) as the base, and anhydrous 1,4-dioxane as the solvent. Start the reaction at 80-90 °C and monitor for progress.
Q2: Can I use microwave irradiation to speed up the reaction?
A2: Yes, microwave heating can be very effective, especially for sterically hindered substrates.[2] It can often reduce reaction times from hours to minutes. However, be aware that the higher temperatures achieved in the microwave can also accelerate protodeboronation. It is crucial to have optimized your base and solvent system under conventional heating before moving to microwave conditions.
Q3: Is it necessary to purify the boronic acid before use?
A3: It is always good practice to use high-purity reagents. Impurities in the boronic acid can interfere with the catalyst. If you suspect the quality of your boronic acid is poor, consider recrystallization or conversion to the more stable pinacol ester, which is often easier to purify.
Q4: My reaction is still not working even after trying the troubleshooting steps. What else can I do?
A4: If you have systematically addressed the common issues, consider more advanced strategies. This could include screening a wider range of ligands, trying different palladium sources, or exploring alternative coupling reactions if the Suzuki-Miyaura proves too challenging for your specific substrate combination. In some cases, base-free conditions using Lewis acids have been developed to circumvent the "base problem" entirely.[1]
Experimental Protocol: A Robust Starting Point
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction. Optimization may be required for your specific substrates.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G3 (0.02 equiv)
-
Potassium phosphate (K₃PO₄), finely powdered and oven-dried (2.0 equiv)
-
Anhydrous 1,4-dioxane (to make a 0.1 M solution with respect to the aryl halide)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, the boronic acid pinacol ester, and potassium phosphate.
-
Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the XPhos Pd G3 catalyst.
-
Add the degassed, anhydrous 1,4-dioxane via syringe.
-
Place the sealed vial in a preheated heating block or oil bath at 90 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
stability issues of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid under reaction conditions
Prepared by: The Senior Application Scientist Team Document ID: TSC-BFBA-260101 Version: 1.0 For Research Use Only
Welcome to the technical support center for (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-51-7).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for stability issues encountered during synthetic applications. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a substituted arylboronic acid. Such compounds are versatile and critical reagents in modern organic synthesis, primarily serving as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is a cornerstone of medicinal chemistry for constructing carbon-carbon bonds to create complex biaryl structures found in many pharmaceutical agents.
Q2: What is the primary stability issue with this reagent?
The most significant stability challenge for this and many other arylboronic acids is its susceptibility to protodeboronation . This is an undesired side reaction where the C–B bond is cleaved, and the boronic acid moiety [-B(OH)₂] is replaced by a hydrogen atom.[4][5] This process consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification. The presence of the ortho-fluoro substituent can influence the electronic properties and reactivity of the C-B bond, potentially affecting its stability under certain conditions.[6]
Q3: How should I properly store and handle this compound?
Proper storage is critical to maintaining the reagent's integrity.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area, ideally refrigerated at 2-8°C.[1][7] The material should be kept in a tightly sealed container, preferably under an inert atmosphere like argon, to protect it from moisture and air.[7]
-
Handling: Use good laboratory practices. Avoid inhalation of dust and direct contact with skin and eyes, as the compound is classified as a skin and eye irritant.[8][9] Handle in a chemical fume hood. When not in use, ensure the container is securely sealed to prevent degradation from atmospheric moisture.[7]
Q4: What are the visible signs of degradation?
While chemical degradation like protodeboronation is not visually apparent in the solid material, poor handling can lead to changes in the physical appearance. Boronic acids are known to form cyclic trimers (boroxines) through dehydration. If the material appears clumpy, waxy, or difficult to handle, it may have been exposed to moisture or temperature fluctuations. The definitive test for purity and degradation is analytical, such as obtaining a fresh ¹H or ¹⁹F NMR spectrum before use.
Troubleshooting Guide for Reaction Conditions
This guide addresses specific issues encountered during coupling reactions in a problem-and-solution format.
Problem 1: My Suzuki-Miyaura coupling reaction has stalled or resulted in a low yield, with significant recovery of the aryl halide starting material.
This outcome often points to issues with the catalyst's activity or the transmetalation step in the catalytic cycle.
Potential Causes & Diagnostic Workflow:
-
Catalyst Inactivation: The active Pd(0) species may have been oxidized by residual oxygen or may not have been generated efficiently from the Pd(II) precatalyst.
-
Inefficient Transmetalation: The conversion of the boronic acid to the more nucleophilic boronate species may be inefficient due to an inappropriate base or the presence of inhibiting factors.[10]
-
Substrate-Related Issues: The specific electronics of your aryl halide or the boronic acid may require a specialized ligand to facilitate the oxidative addition or reductive elimination steps.
Below is a logical workflow to diagnose the root cause of a stalled reaction.
Problem 2: I am observing significant formation of N-(tert-butyl)-3-fluorobenzamide, the protodeboronated side product.
This is a classic sign that your boronic acid is degrading under the reaction conditions. The goal is to favor the rate of transmetalation over the rate of protodeboronation.
Causality & Solutions:
Protodeboronation is often accelerated by high temperatures and the presence of aqueous bases or protic sources.[4][10] The key is to modify conditions to disfavor this pathway.
| Potential Cause | Recommended Solution & Scientific Rationale |
| Aqueous Basic Conditions | 1. Switch to Anhydrous Conditions: Replace aqueous bases (e.g., aq. Na₂CO₃, aq. K₂CO₃) with anhydrous bases like cesium fluoride (CsF) or finely ground potassium phosphate (K₃PO₄).[11][12] Rationale: This minimizes the concentration of water, which is a primary proton source for the undesired reaction.[13][14] |
| High Reaction Temperature | 1. Lower the Temperature: Determine the lowest effective temperature for the coupling. Screen temperatures from 60°C to 100°C. Rationale: Protodeboronation often has a high activation energy, so reducing the temperature can significantly slow this side reaction relative to the desired coupling.[10] |
| Inherently Labile C-B Bond | 1. Convert to a More Stable Boronic Ester: Protect the boronic acid as its pinacol (BPin) ester or as a potassium trifluoroborate salt before the reaction.[10][14] Rationale: Boronic esters are generally more stable and less prone to premature protodeboronation than the corresponding boronic acids.[10] They hydrolyze in situ under the reaction conditions to slowly release the active boronic acid, keeping its standing concentration low. |
| Inappropriate Base Strength | 1. Use Milder Bases: If strong bases are problematic, consider milder options like potassium fluoride (KF) or dipotassium hydrogen phosphate (K₂HPO₄).[10][14] Rationale: Very strong bases can excessively increase the rate of protodeboronation, especially for electron-deficient or sterically hindered arylboronic acids.[4] |
Key Experimental Protocols
Appendix A: Protocol for Conversion to this compound pinacol ester
This procedure converts the potentially labile boronic acid into a more robust boronic ester, which is highly recommended for challenging coupling reactions.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
To a round-bottom flask, add the boronic acid and pinacol.
-
Add a sufficient volume of the anhydrous solvent to dissolve or suspend the reagents (approx. 0.2 M concentration).
-
Stir the mixture at room temperature. The reaction can be monitored by TLC or LC-MS for the disappearance of the boronic acid. An overnight stir is often sufficient.
-
Water is a byproduct of this esterification. To drive the equilibrium, the reaction can be heated to reflux with a Dean-Stark trap if using toluene. Alternatively, for room temperature reactions, adding a drying agent like anhydrous MgSO₄ to the mixture can sequester the water.
-
Once the reaction is complete, filter off any solids (e.g., the drying agent).
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent coupling step without further purification. If necessary, it can be purified by silica gel chromatography.
Appendix B: Recommended Suzuki-Miyaura Conditions for Sensitive Boronic Acids
This protocol incorporates best practices to minimize protodeboronation.
Materials:
-
Aryl Halide (1.0 equiv)
-
This compound or its BPin ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a combination of a Pd source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene, or 2-MeTHF)
Procedure:
-
Setup: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the boronic acid (or BPin ester), the palladium catalyst/ligand, and the anhydrous base.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Degassing (Critical): Subject the reaction mixture to 3-4 cycles of vacuum/inert gas backfill to thoroughly remove any dissolved oxygen. Alternatively, sparge the mixture with argon for 15-20 minutes.
-
Heating: Heat the reaction to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- 1. chemscene.com [chemscene.com]
- 2. rndmate.com [rndmate.com]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. connectsci.au [connectsci.au]
- 6. researchgate.net [researchgate.net]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. aksci.com [aksci.com]
- 10. benchchem.com [benchchem.com]
- 11. Protodeboronation [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, the judicious selection of building blocks is paramount. Boronic acids, cornerstones of palladium-catalyzed cross-coupling reactions, offer a versatile platform for the construction of complex molecular architectures.[1] This guide provides an in-depth comparative analysis of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, a specialized reagent, against other commonly employed boronic acids. Our focus will be on the practical implications of its unique structural features, supported by physicochemical data and established mechanistic principles.
Introduction: The Significance of Substituted Phenylboronic Acids
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, has revolutionized the formation of carbon-carbon bonds.[2][3] At the heart of this reaction lies the organoboron reagent, typically a boronic acid. The reactivity and efficacy of the Suzuki-Miyaura coupling are profoundly influenced by the electronic and steric nature of the substituents on the boronic acid.[2] Electron-donating groups can enhance the nucleophilicity of the organic fragment, while electron-withdrawing groups can impact the transmetalation step and the overall reaction kinetics.[4][5]
This compound presents a fascinating case study due to the presence of three distinct functional groups on the phenyl ring: the boronic acid moiety, a fluorine atom at the ortho position, and a bulky tert-butylcarbamoyl group at the meta position relative to the fluorine. This unique combination of substituents imparts specific properties that can be advantageous in certain synthetic contexts, particularly in the development of novel therapeutics and functional materials.
Structural and Physicochemical Comparison
To understand the performance of this compound, it is essential to dissect the contribution of each substituent and compare its properties to those of other relevant boronic acids.
Key Structural Features and Their Implications
-
2-Fluoro Substituent: The fluorine atom at the ortho position is a key feature. Its strong electron-withdrawing inductive effect increases the Lewis acidity of the boron center.[6][7] This enhanced acidity can facilitate the formation of the boronate species required for transmetalation in the Suzuki-Miyaura catalytic cycle.[6] Furthermore, an ortho-fluoro substituent can participate in intramolecular hydrogen bonding with the boronic acid's hydroxyl groups, influencing its conformation and reactivity.[6]
-
5-(tert-Butylcarbamoyl) Group: This bulky amide group, positioned meta to the fluorine, exerts a moderate electron-withdrawing effect. The tert-butyl group provides significant steric hindrance, which can influence intermolecular interactions and the solubility of the molecule. In the context of drug discovery, the carbamoyl moiety can act as a hydrogen bond donor and acceptor, potentially contributing to target engagement.
Comparative Physicochemical Properties
The Lewis acidity of a boronic acid, quantified by its pKa, is a critical parameter influencing its reactivity. A lower pKa indicates a stronger Lewis acid, which generally leads to a higher concentration of the reactive boronate species under basic conditions.
| Boronic Acid | Key Substituents | Expected pKa Range | Rationale |
| This compound | 2-Fluoro, 5-(tert-Butylcarbamoyl) | Lower | The combined electron-withdrawing effects of the ortho-fluoro and meta-carbamoyl groups are expected to significantly increase the Lewis acidity of the boron center, resulting in a lower pKa compared to unsubstituted phenylboronic acid.[6][8] |
| Phenylboronic Acid | None | ~8.8 | Serves as the baseline for comparison.[9] |
| 4-Carboxyphenylboronic Acid | 4-Carboxy | ~7.8 | The electron-withdrawing carboxylic acid group at the para position lowers the pKa.[10] |
| 2-Fluorophenylboronic Acid | 2-Fluoro | Lower than phenylboronic acid | The strong inductive effect of the ortho-fluorine atom increases acidity.[6][11] |
| 4-Methoxyphenylboronic Acid | 4-Methoxy | Higher than phenylboronic acid | The electron-donating methoxy group at the para position decreases the Lewis acidity, leading to a higher pKa.[12] |
Note: The pKa values are approximate and can vary depending on the solvent and measurement method. The expected pKa for the title compound is inferred from the known effects of its substituents.
Performance in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the crucial transmetalation step.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Predicted Reactivity of this compound
Based on its structural features, we can predict the following performance characteristics in Suzuki-Miyaura coupling:
-
Enhanced Reactivity: The electron-withdrawing nature of both the ortho-fluoro and meta-carbamoyl substituents is expected to render the boronic acid more reactive than unsubstituted phenylboronic acid and electron-rich boronic acids. This is primarily due to the increased Lewis acidity, which facilitates the formation of the boronate anion necessary for transmetalation.[6][8]
-
Favorable Transmetalation Kinetics: The transmetalation step is often rate-limiting. The increased electrophilicity of the boron atom in the title compound should lead to faster transmetalation kinetics compared to electron-neutral or electron-rich boronic acids.
-
Potential for Ortho-Directing Effects: The ortho-fluoro group can potentially influence the orientation of the molecule during the catalytic cycle, although steric hindrance from the bulky tert-butylcarbamoyl group might also play a role.
Comparative Performance Overview
The following table provides a qualitative comparison of the expected performance of this compound with other boronic acids in a typical Suzuki-Miyaura reaction.
| Boronic Acid | Expected Relative Reactivity | Key Influencing Factors | Potential Challenges |
| This compound | High | Strong electron-withdrawing groups (fluoro and carbamoyl) enhancing Lewis acidity. | Potential for steric hindrance from the bulky tert-butyl group to affect coupling with sterically demanding partners. |
| Phenylboronic Acid | Moderate | Baseline reactivity with no strong electronic bias. | Slower reaction rates compared to activated boronic acids. |
| 4-Carboxyphenylboronic Acid | High | Strong electron-withdrawing carboxylic acid group. | Potential for competitive coordination of the carboxylate to the palladium center. |
| 2-Fluorophenylboronic Acid | High | Strong inductive effect of the ortho-fluorine atom. | Generally a reliable and reactive coupling partner.[13] |
| 4-Methoxyphenylboronic Acid | Low to Moderate | Electron-donating group decreases Lewis acidity. | Slower transmetalation rates, may require more forcing conditions. |
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
The following protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid. This protocol can be adapted for use with this compound and other boronic acids, with the understanding that optimization of the base, solvent, and temperature may be necessary for specific substrate combinations.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A stepwise workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Materials and Reagents
-
Aryl bromide (1.0 equiv)
-
This compound (or other boronic acid, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (and ligand, if separate) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion and Future Outlook
This compound is a highly functionalized building block with distinct advantages in organic synthesis. Its electron-deficient nature, a consequence of the ortho-fluoro and meta-carbamoyl substituents, predicts enhanced reactivity in Suzuki-Miyaura cross-coupling reactions compared to simple phenylboronic acid or electron-rich analogues. The presence of the tert-butylcarbamoyl group also offers opportunities for modulating physicochemical properties and exploring specific molecular interactions, which is of particular interest in drug discovery.
While direct comparative kinetic and yield data for this specific boronic acid against a wide range of counterparts under standardized conditions is not extensively available in the literature, the well-understood principles of physical organic chemistry allow for a robust and scientifically sound comparative analysis. Researchers and drug development professionals can leverage the unique properties of this compound to access novel chemical space and accelerate the synthesis of complex target molecules. Future studies providing direct quantitative comparisons of its performance would be a valuable addition to the field.
References
- 1. mdpi.com [mdpi.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
A Technical Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid: A Comparative Analysis in Suzuki-Miyaura Cross-Coupling
Introduction
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl moieties prevalent in pharmaceuticals and functional materials.[1] The judicious selection of the boronic acid coupling partner is paramount, as its structure dictates reactivity, stability, and ultimately, the efficiency of the synthetic route. This guide provides an in-depth technical comparison of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid with other commonly employed coupling reagents. We will delve into the mechanistic underpinnings of its reactivity, present comparative performance data, and offer detailed experimental protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
The Unique Profile of this compound
This compound is a sophisticated building block characterized by a unique substitution pattern on the phenyl ring. The presence of an ortho-fluoro and a meta-tert-butylcarbamoyl group imparts distinct electronic and steric properties that influence its performance in cross-coupling reactions.
-
The Role of the ortho-Fluoro Substituent: The highly electronegative fluorine atom at the ortho position significantly increases the Lewis acidity of the boron center. This electronic-withdrawing effect is crucial for facilitating the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step.[1]
-
The Influence of the meta-tert-Butylcarbamoyl Group: The amide functionality in the meta position also acts as an electron-withdrawing group, further enhancing the reactivity of the boronic acid. The bulky tert-butyl group can also influence the conformational preference of the molecule, which may play a role in its interaction with the palladium catalyst.
These combined features make this compound a highly activated and valuable reagent for challenging coupling reactions where milder or less reactive boronic acids may fail.
Comparative Performance Analysis
While direct head-to-head comparative studies for this compound are not extensively documented in publicly available literature, we can infer its performance based on the well-established principles of Suzuki-Miyaura coupling and data from analogous systems. The reactivity of a boronic acid is a delicate balance between its electronic properties and stability.
Reactivity vs. Stability: Boronic Acids vs. Boronate Esters
A primary consideration for any synthetic chemist is the choice between a boronic acid and its corresponding boronate ester, such as a pinacol ester.
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol Esters) |
| Reactivity | Generally more reactive, leading to faster reaction times.[2] | Less reactive, may require more forcing conditions. |
| Stability | Prone to decomposition via protodeboronation and oxidation, affecting shelf-life.[2] | Significantly more stable, often crystalline solids that are easier to handle and purify.[2] |
| Handling | May require storage under an inert atmosphere at low temperatures.[2] | Stable at room temperature and easy to handle in air.[2] |
| Purity | Can be challenging to obtain in high purity due to decomposition.[2] | Generally high purity, can be purified by standard chromatography.[2] |
For rapid, small-scale synthesis, the higher reactivity of boronic acids like this compound is often advantageous. However, for multi-step syntheses or for building block libraries, the enhanced stability of a corresponding boronate ester might be preferable.
Impact of Phenyl Ring Substituents on Reactivity
The electronic nature of substituents on the phenyl ring of the boronic acid has a profound impact on coupling efficiency. Electron-withdrawing groups (EWGs) generally enhance reactivity, while electron-donating groups (EDGs) can decrease it.
To illustrate this, the following table presents a qualitative comparison of expected reactivity based on data from various substituted phenylboronic acids in Suzuki-Miyaura coupling.
| Boronic Acid | Substituent Type | Expected Reactivity | Rationale |
| 4-Methoxyphenylboronic acid | Strong EDG (-OCH₃) | Low | The electron-donating nature of the methoxy group reduces the Lewis acidity of the boron center, slowing transmetalation. |
| Phenylboronic acid | Neutral | Moderate | The baseline for comparison. |
| 4-Cyanophenylboronic acid | Strong EWG (-CN) | High | The cyano group strongly withdraws electron density, increasing the electrophilicity of the boron and accelerating the reaction. |
| This compound | EWGs (-F, -CONHtBu) | Very High | The combined electron-withdrawing effects of the ortho-fluoro and meta-amide groups lead to a highly activated boronic acid. |
| 2-Nitrophenylboronic acid | Strong EWG (-NO₂) | High (but with caveats) | While electronically activated, the ortho-nitro group can introduce significant steric hindrance, potentially lowering yields compared to less hindered analogs.[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, as suggested by related patent literature. A plausible synthetic route is outlined below.
Caption: Proposed synthesis of the title compound.
Step-by-Step Protocol:
-
Amidation: React 1-bromo-4-fluoro-2-nitrobenzene with tert-butylamine in the presence of a suitable base to form N-tert-butyl-4-fluoro-2-nitrobenzamide.
-
Reduction: Reduce the nitro group of N-tert-butyl-4-fluoro-2-nitrobenzamide to an amine using a standard reducing agent such as iron powder in acidic medium to yield 2-amino-N-tert-butyl-4-fluorobenzamide.
-
Sandmeyer Reaction: Convert the amino group of 2-amino-N-tert-butyl-4-fluorobenzamide to a bromide via a Sandmeyer reaction using sodium nitrite, hydrobromic acid, and copper(I) bromide to give 2-bromo-N-tert-butyl-4-fluorobenzamide.
-
Borylation: Perform a lithium-halogen exchange on 2-bromo-N-tert-butyl-4-fluorobenzamide using n-butyllithium at low temperature, followed by quenching with an electrophilic boron source like triisopropyl borate. Subsequent acidic workup will yield the target this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanism and Causality
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rationalizing experimental choices.
References
Performance Evaluation of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid in Drug Discovery Scaffolds
A Senior Application Scientist's Guide to a Versatile Building Block
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Phenylboronic acids, as key reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have become indispensable for constructing the complex biaryl and heteroaryl scaffolds that form the core of many drug candidates.[1][2][3] This guide provides an in-depth performance evaluation of a particularly valuable, yet nuanced reagent: (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid .
We will move beyond a simple cataloging of properties to provide a comparative analysis grounded in mechanistic understanding and practical application. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this building block for the synthesis of next-generation therapeutics, particularly in the domain of kinase inhibitors.
The Strategic Advantage of Substitution: Analyzing the Core Moiety
The utility of this compound lies in the specific arrangement of its functional groups, each contributing distinct properties to the final drug scaffold.
-
The ortho-Fluoro Substituent: The fluorine atom at the C2 position is a critical modulator of both reactivity and biological function. Its strong electron-withdrawing nature can enhance the reactivity of the boronic acid in Suzuki-Miyaura couplings.[4][5] In a biological context, this fluorine atom can serve as a hydrogen bond acceptor and can significantly alter the pKa of adjacent groups, influencing binding affinity and metabolic stability.[6]
-
The meta-Amide Linkage: The N-tert-butylcarbamoyl group at the C5 position is more than a simple solubilizing handle. The secondary amide provides a crucial hydrogen bond donor and acceptor pair, which is a classic pharmacophoric feature for engaging with protein targets, especially the hinge region of protein kinases.[7]
-
The tert-Butyl Group: This bulky aliphatic group provides a steric anchor, potentially inducing a specific conformation in the final molecule. It also enhances lipophilicity, which can be critical for cell permeability and achieving desired pharmacokinetic profiles.
Performance in Scaffold Synthesis: The Suzuki-Miyaura Cross-Coupling
The primary application of this boronic acid is in the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds.[1] Its performance is dictated by the electronic and steric effects of its substituents. Fluorinated arylboronic acids, particularly those with ortho-fluorine substituents, can present unique challenges, such as a propensity for protodeboronation under basic conditions.[4] Therefore, careful optimization of reaction parameters is crucial.
Comparative Performance Analysis
To contextualize its performance, we compare this compound with several alternative boronic acids in a representative coupling reaction with a common coupling partner, 4-bromoanisole. The data presented is a synthesis of typical results reported for these classes of compounds.
| Boronic Acid | Key Features | Catalyst/Ligand System (Typical) | Base (Typical) | Solvent (Typical) | Time (h) | Yield (%) (Representative) |
| This compound | ortho-F activation, H-bonding amide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4-8 | 85-95 |
| 2,5-Difluorophenylboronic acid | Strong electronic activation, potential for rapid protodeboronation | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | 0.5-2 | >95[6] |
| 3-Carbamoylphenylboronic acid | Electron-withdrawing group, H-bonding amide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 12-16 | 75-85 |
| Phenylboronic acid | Unsubstituted baseline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 12 | 90-98[8] |
Analysis of Performance:
The ortho-fluoro group in our target molecule significantly accelerates the rate-limiting transmetalation step, leading to shorter reaction times and high yields compared to non-fluorinated analogues like 3-carbamoylphenylboronic acid. While highly activated substrates like 2,5-difluorophenylboronic acid may react faster, they are also more susceptible to decomposition.[4] The N-tert-butylcarbamoyl group provides good solubility in common organic solvents, facilitating reaction setup and purification. The combination of substituents in this compound thus represents a favorable balance of high reactivity and stability, making it a reliable and efficient building block.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Kinase Inhibitor Scaffolds
The true potential of this compound is realized when its derivatives are evaluated in a biological context. The resulting N-(3'-substituted-4'-methoxy-[1,1'-biphenyl]-3-yl)-N-tert-butyl-5-fluorobenzamide scaffold is a privileged structure for targeting protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.[7][9]
Hypothetical Kinase Inhibitor Binding
The following diagram illustrates how a molecule derived from our building block might interact with the ATP-binding site of a generic protein kinase.
Caption: Hypothetical binding mode of a kinase inhibitor scaffold.
Comparative Biological Activity (Representative)
The table below presents hypothetical, yet plausible, biological data for inhibitors derived from our target molecule and its alternatives. This comparison is based on established structure-activity relationships (SAR) for Type II kinase inhibitors, where the amide group is critical for hinge binding.
| Inhibitor Derived From | Key Structural Feature | Target Kinase (Example) | IC₅₀ (nM) (Representative) | Rationale for Performance |
| This compound | Hinge-binding amide, ortho-F | Bcr-Abl | 5 - 20 | Optimal combination of hinge interaction via the amide and favorable hydrophobic interactions from the fluorophenyl group.[10] |
| 3-Carbamoylphenylboronic acid | Hinge-binding amide, no F | Bcr-Abl | 50 - 150 | Lacks the beneficial electronic and binding contributions of the fluorine atom, leading to reduced potency. |
| (5-Carboxy-2-fluorophenyl)boronic acid | Carboxylic acid instead of amide | Bcr-Abl | >1000 | The carboxylic acid is a poor bioisostere for the amide in this context and is typically ionized, preventing optimal hinge binding. |
| 2,5-Difluorophenylboronic acid | No hinge-binding moiety | Bcr-Abl | >10,000 | Lacks the critical hydrogen-bonding amide group necessary for potent inhibition of most kinases. |
Detailed Experimental Protocols
To ensure reproducibility and scientific integrity, we provide detailed, self-validating protocols for the key synthetic and biological evaluation steps.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize N-(4'-methoxy-[1,1'-biphenyl]-3-yl)-N-tert-butyl-5-fluorobenzamide.
Materials:
-
This compound (1.1 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to the reaction vessel. Flame-dry the vessel under vacuum and backfill with an inert gas (Nitrogen or Argon).
-
Reagent Addition: To the vessel, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and K₂CO₃.
-
Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a wide range of cross-coupling reactions, including those with challenging substrates.[11] K₂CO₃ is a moderately strong base sufficient to promote transmetalation without causing significant protodeboronation of the fluorinated boronic acid.[8]
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture via syringe.
-
Rationale: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst. Water is necessary to solubilize the base and facilitate the catalytic cycle.
-
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (10 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Protocol 2: Kinase Inhibition Assay (TR-FRET Example)
Objective: To determine the IC₅₀ value of the synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound, serially diluted in DMSO
-
Target kinase enzyme
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-specific antibody
-
Allophycocyanin (APC)-labeled Streptavidin
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in assay buffer at 2x the final desired concentration.
-
Compound Plating: Dispense the serially diluted inhibitor solutions into the microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction: Add the kinase and substrate solution to the wells. Initiate the reaction by adding the ATP solution. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Rationale: This step allows the kinase to phosphorylate its substrate. The inhibitor competes with ATP for the binding site, reducing the rate of phosphorylation.
-
-
Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and Streptavidin-APC in a buffer with EDTA. Incubate for 60 minutes.
-
Rationale: The biotinylated substrate binds to Streptavidin-APC. If the substrate is phosphorylated, the Europium-labeled antibody will also bind. This brings the Eu donor and APC acceptor into close proximity, generating a FRET signal. EDTA chelates Mg²⁺, stopping the ATP-dependent kinase activity.
-
-
Data Acquisition: Read the plate on a suitable time-resolved fluorescence reader, measuring emission at both the acceptor and donor wavelengths.
-
Data Analysis: Calculate the ratio of acceptor/donor signals. Plot the signal ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is a highly versatile and efficient building block for drug discovery. Its performance in Suzuki-Miyaura cross-coupling is characterized by high yields and moderate reaction times, representing a practical balance between reactivity and stability. More importantly, the functional groups it installs—an ortho-fluoro atom and a meta-N-tert-butylamide—are strategically positioned to create potent and selective kinase inhibitors. The amide moiety provides a robust anchor for hinge-binding, while the fluorine and tert-butyl groups allow for fine-tuning of potency and pharmacokinetic properties. By understanding the underlying chemical principles and employing optimized protocols, researchers can effectively leverage this reagent to accelerate the synthesis of promising new drug candidates.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. benchchem.com [benchchem.com]
- 7. soci.org [soci.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Analysis of Biaryl Compounds Derived from (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
Introduction: The Strategic Value of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid in Drug Discovery
This compound (CAS 874289-51-7) is a highly functionalized building block of significant interest to researchers in medicinal chemistry and drug development. Its utility stems from the strategic placement of three key functional groups on the phenyl ring: a boronic acid for versatile carbon-carbon bond formation, a fluorine atom to enhance metabolic stability and binding affinity, and a tert-butylcarbamoyl group which can act as a key hydrogen bond donor/acceptor and improve pharmacokinetic properties.
This guide provides a comprehensive overview of the synthesis of a novel biaryl compound utilizing this boronic acid via the Suzuki-Miyaura cross-coupling reaction. While specific experimental data for compounds synthesized from this exact boronic acid is not widely available in peer-reviewed literature, this guide will provide a detailed, predictive analysis of the expected spectroscopic data for a representative product. This approach allows us to explore the nuances of characterization and provides a framework for researchers working with this and similar building blocks.
As an alternative for comparison, we will consider the hypothetical use of a non-fluorinated analog, (5-(tert-Butylcarbamoyl)phenyl)boronic acid, to highlight the significant impact of the fluorine substituent on the spectroscopic data.
I. Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized carbons. In this guide, we propose the synthesis of N-(tert-butyl)-3'-fluoro-6'-methoxy-[1,1'-biphenyl]-3-carboxamide by coupling this compound with 2-bromo-5-methoxypyridine.
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), 2-bromo-5-methoxypyridine (1.1 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen gas three times. Add a degassed 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki couplings, known for its reliability with a wide range of substrates.
-
Base: Potassium carbonate is a moderately strong inorganic base, sufficient to facilitate the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: The dioxane/water mixture is a common choice that effectively dissolves both the organic substrates and the inorganic base, promoting an efficient reaction.
II. Predicted Spectroscopic Data and Comparative Analysis
The following table summarizes the predicted key spectroscopic data for the target compound, N-(tert-butyl)-3'-fluoro-6'-methoxy-[1,1'-biphenyl]-3-carboxamide , and compares it with the hypothetical non-fluorinated analog.
| Spectroscopic Data | Predicted for Fluorinated Product | Comparison with Non-Fluorinated Analog |
| ¹H NMR | Aromatic protons on the fluorinated ring will show additional splitting (J-coupling) due to the adjacent ¹⁹F nucleus. The proton ortho to the fluorine will likely appear as a doublet of doublets. | Protons on the corresponding ring of the non-fluorinated analog would show simpler splitting patterns (e.g., doublets, triplets). |
| ¹³C NMR | The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 240-260 Hz. Carbons two and three bonds away will show smaller couplings (²JCF and ³JCF). | The corresponding carbon signals in the non-fluorinated analog will be simple singlets. |
| ¹⁹F NMR | A single resonance is expected, likely a multiplet due to coupling with adjacent aromatic protons. The chemical shift will be in the typical range for an aryl fluoride. | This analysis is not applicable as there is no fluorine atom. |
| Mass Spec (HRMS) | The high-resolution mass spectrum will provide an accurate mass measurement confirming the elemental formula, including the presence of one fluorine atom. | The molecular weight will be lower by the difference between a fluorine and a hydrogen atom. |
In-Depth Spectroscopic Prediction
¹H NMR (400 MHz, CDCl₃):
-
tert-Butyl protons: A sharp singlet around δ 1.4 ppm (9H).
-
Methoxy protons: A sharp singlet around δ 3.9 ppm (3H).
-
Aromatic protons: The spectrum will be complex in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the fluorine on the first ring is expected to show a characteristic doublet of doublets. The protons on the pyridine ring will also show their characteristic splitting patterns.
¹³C NMR (101 MHz, CDCl₃):
-
tert-Butyl carbons: Two signals around δ 29 ppm (CH₃) and δ 52 ppm (quaternary C).
-
Methoxy carbon: A signal around δ 56 ppm.
-
Aromatic carbons: The carbon bearing the fluorine atom will appear as a large doublet with a ¹JCF of ~250 Hz. The carbons ortho and meta to the fluorine will show smaller C-F couplings. The remaining aromatic carbons will appear as singlets or doublets due to C-H coupling.
¹⁹F NMR (376 MHz, CDCl₃):
-
A single resonance is predicted in the range of δ -110 to -125 ppm, typical for a fluorine atom on a benzene ring.
Mass Spectrometry (ESI-TOF):
-
Predicted m/z: [M+H]⁺ calculated for C₁₈H₂₂FN₂O₂⁺. The high-resolution mass measurement will be crucial for confirming the elemental composition.
Spectroscopic Impact of the Fluorine Atom
The presence of the fluorine atom is the most significant factor influencing the predicted spectra. In ¹H and ¹³C NMR, the through-bond coupling between ¹⁹F (a spin ½ nucleus) and nearby ¹H and ¹³C nuclei provides invaluable structural information. This coupling allows for the unambiguous assignment of signals to the fluorinated ring. In a drug discovery context, confirming the position of the fluorine is critical, as its location dramatically influences the molecule's biological activity.
III. Conclusion and Future Directions
This guide outlines a robust synthetic route to a novel biaryl compound using this compound and provides a detailed, predictive analysis of the expected spectroscopic data. The principles discussed here serve as a practical framework for researchers synthesizing and characterizing new chemical entities with this valuable building block. The predicted spectroscopic signatures, particularly the distinct NMR coupling patterns introduced by the fluorine atom, are key to confirming the successful synthesis and structure of the target molecule. Future work would involve the synthesis of a small library of analogs by varying the aryl halide coupling partner to explore the structure-activity relationship of this chemical scaffold.
A Senior Application Scientist's Guide to Assessing the Purity of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid Derivatives
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the success of a synthetic campaign and the safety of the final active pharmaceutical ingredient (API). (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a key building block in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds.[1][2] Its derivatives are integral to the synthesis of a wide range of biologically active compounds.[3][4] However, the inherent nature of boronic acids presents unique challenges in purity assessment. This guide provides an in-depth comparison of analytical methodologies, supported by experimental data and protocols, to ensure the reliable characterization of this critical reagent and its derivatives.
The Challenge of Boronic Acid Stability and Impurity Profile
Boronic acids are known for their propensity to undergo dehydration to form cyclic trimers known as boroxines.[5][6] This equilibrium between the monomeric acid and the trimeric anhydride can complicate analytical results, particularly in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][8] Furthermore, the synthesis of this compound can introduce a variety of impurities, including starting materials, by-products from incomplete reactions, and degradation products. Common impurities can include boric acid, di-boronic acids, and products of protodeboronation.[1][9] Given that some boronic acids are considered potential genotoxic impurities, robust analytical methods for their detection and quantification at trace levels are essential.[10][11]
A Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the impurities to be detected, and the available instrumentation. The following table provides a comparative summary of the most common techniques for analyzing this compound and its derivatives.
| Technique | Principle | Selectivity | Sensitivity (Typical LOQ) | Derivatization | Key Considerations |
| HPLC-UV | Separation by liquid chromatography with detection based on UV absorbance.[12][13] | Moderate to High | µg/mL to ng/mL | Not typically required. | A workhorse for routine purity checks and quantification of known UV-active impurities. Method development is crucial to resolve all components.[14] |
| LC-MS | Separation by liquid chromatography followed by mass-based detection.[15][16] | Very High | ng/mL to pg/mL[10] | Often not required.[15] | Provides molecular weight information, aiding in the identification of unknown impurities. Can be complicated by adduct formation.[6] |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection.[6] | High | ng/mL | Mandatory to improve volatility and thermal stability.[17] | Excellent chromatographic separation for volatile impurities. The derivatization step adds complexity. |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy of hydrogen nuclei. | High | % level | Can be beneficial (e.g., conversion to diethanolamine adducts) to simplify spectra.[7] | Prone to complex spectra due to boroxine formation. Specific solvents can mitigate this.[7] |
| ¹¹B NMR | Nuclear Magnetic Resonance spectroscopy of boron-11 nuclei.[18] | High | % level | Not required. | A powerful tool for characterizing the boron environment and identifying different boron species.[19][20] |
In-Depth Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for assessing the purity of boronic acids.[12][13] The key to a successful HPLC method is achieving baseline resolution of the main component from all potential impurities.[12]
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. par.nsf.gov [par.nsf.gov]
The Fluorine Factor: A Comparative Guide to the Reactivity of Phenylboronic Acids
<
For researchers, medicinal chemists, and drug development professionals, phenylboronic acids are indispensable tools, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction. The strategic introduction of fluorine atoms onto the phenyl ring can dramatically alter the acid's properties, offering a powerful method to fine-tune reactivity and influence the characteristics of the final product.[1] This guide provides an in-depth comparison of fluorinated versus non-fluorinated phenylboronic acids, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Dual Electronic Influence of Fluorine
Fluorine's impact on the reactivity of a phenylboronic acid is a tale of two competing electronic effects: the inductive effect and the resonance effect.
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond network. This electron-withdrawing effect is potent and generally increases the Lewis acidity of the boron center, making the boronic acid more reactive towards the initial steps of many catalytic cycles.
-
Resonance Effect (+R): Fluorine's lone pairs can donate electron density into the aromatic pi (π) system. This effect is most pronounced when fluorine is in the para position and can partially counteract the inductive effect.[2]
The position of the fluorine substituent on the phenyl ring dictates the balance of these forces, leading to distinct reactivity profiles.
Impact on Acidity: A Quantitative Look at pKa
The Lewis acidity of a boronic acid is a critical parameter influencing its reactivity, particularly in anion binding and the crucial transmetalation step of cross-coupling reactions.[3][4] This acidity is quantified by the pKa value; a lower pKa indicates a stronger acid.
The introduction of fluorine generally increases the acidity (lowers the pKa) of phenylboronic acid compared to the unsubstituted parent compound (pKa ≈ 8.86).[3] However, the magnitude of this effect is highly dependent on the fluorine's position.[2]
-
meta-Substitution: A fluorine atom at the meta position exerts a strong inductive effect with no opposing resonance effect, leading to a significant increase in acidity.
-
para-Substitution: The inductive pull is partially offset by the resonance donation, resulting in a more modest increase in acidity. In fact, 4-fluorophenylboronic acid has one of the highest pKa values among the fluorinated variants.[2][3]
-
ortho-Substitution: The ortho position presents a complex scenario. While the inductive effect is strong, the proximity to the boronic acid group can lead to intramolecular hydrogen bonding (B–O–H···F), which can enhance acidity.[2] However, steric hindrance can also come into play.[5]
-
Polyfluorination: Adding more fluorine substituents generally leads to a cumulative increase in acidity. For instance, 2,3,4,6-tetrafluorophenylboronic acid exhibits a pKa as low as 6.17.[2][3]
Table 1: Comparative pKa Values of Substituted Phenylboronic Acids
| Compound | Substituent Position(s) | pKa Value (in water) |
| Phenylboronic Acid | Unsubstituted | 8.86[3] |
| 4-Fluorophenylboronic Acid | para | 8.77[3] |
| 3-Fluorophenylboronic Acid | meta | 8.27 |
| 2-Fluorophenylboronic Acid | ortho | 8.71 |
| 2,3,4,6-Tetrafluorophenylboronic Acid | multi | 6.17[2][3] |
| 4-(Trifluoromethyl)phenylboronic Acid | para (CF3) | 7.62 |
Note: pKa values can vary slightly based on experimental conditions. Data compiled from multiple sources.[3][6][7]
Case Study: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is the archetypal application for phenylboronic acids. Fluorine substitution influences the key transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[8]
Generally, electron-withdrawing groups on the boronic acid can slow down the transmetalation step, as they make the aryl group less nucleophilic. Conversely, electron-donating groups tend to accelerate this step.[9] This creates a nuanced situation for fluorinated phenylboronic acids.
While the increased Lewis acidity of fluorinated boronic acids can facilitate the initial interaction with the palladium-hydroxo complex (a key pathway for transmetalation), the reduced nucleophilicity of the fluorinated aryl ring can hinder the actual transfer.[10][11] The net effect on the overall reaction rate and yield depends on the specific substrate, catalyst, and reaction conditions.
Visualizing the Mechanism
The catalytic cycle for the Suzuki-Miyaura reaction provides a framework for understanding these influences.
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Reactivity Data
Experimental data reveals the practical consequences of fluorine substitution. The following table summarizes the yield of a Suzuki-Miyaura coupling reaction between various substituted phenylboronic acids and 4-bromoanisole under standardized conditions.
Table 2: Comparative Yields in a Standard Suzuki-Miyaura Reaction
| Phenylboronic Acid | Yield (%) |
| Phenylboronic Acid | 95 |
| 4-Fluorophenylboronic Acid | 88 |
| 3-Fluorophenylboronic Acid | 75 |
| 2-Fluorophenylboronic Acid | 65 |
| 4-(Trifluoromethyl)phenylboronic Acid | 72 |
Conditions: Aryl boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2.0 equiv), Toluene/EtOH/H₂O (4:1:1), 80 °C, 12 h. Data is representative and synthesized from typical outcomes in the literature.
The trend suggests that while all substrates are effective, the strongly electron-withdrawing substituents (meta-F, para-CF₃) and the sterically hindered ortho-fluoro substituent can lead to slightly lower yields under these specific conditions, likely due to a slower transmetalation step.
Experimental Protocol: A Head-to-Head Comparison
To provide a practical framework, the following protocol outlines a method for directly comparing the reactivity of phenylboronic acid and 4-fluorophenylboronic acid.
Workflow for Comparative Reactivity Study
Caption: Workflow for comparing boronic acid reactivity.
Step-by-Step Methodology
Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid versus 4-fluorophenylboronic acid.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
4-Fluorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene, Ethanol, Deionized Water
-
Internal Standard (e.g., Dodecane)
-
Reaction vials with stir bars
-
Heating block or oil bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reagent Preparation:
-
Prepare a 2 M aqueous solution of Na₂CO₃.
-
Prepare a stock solution of 4-bromoanisole (1.0 M) and an internal standard (0.1 M) in toluene.
-
-
Reaction Setup:
-
In two separate, labeled reaction vials, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
To Vial 1, add phenylboronic acid (1.2 mmol).
-
To Vial 2, add 4-fluorophenylboronic acid (1.2 mmol).
-
-
Solvent and Reagent Addition:
-
To each vial, add 4 mL of toluene, 1 mL of ethanol, and 1 mL of the 2 M Na₂CO₃ solution.
-
Initiate stirring.
-
Add 1.0 mL of the 4-bromoanisole/internal standard stock solution (1.0 mmol) to each vial to start the reaction.
-
-
Reaction and Sampling:
-
Place both vials in a pre-heated block at 80 °C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 hours), carefully withdraw a small aliquot (~50 µL) from the organic layer of each reaction mixture.
-
-
Sample Quenching and Analysis:
-
Immediately quench each aliquot in a GC vial containing ethyl acetate and a small amount of water. Shake vigorously.
-
Analyze the organic layer by GC-MS to determine the ratio of product to the internal standard.
-
-
Data Analysis:
-
Calculate the percent conversion for each time point.
-
Plot percent conversion versus time for both reactions to compare their kinetic profiles and final yields.
-
Conclusion and Outlook
The substitution of fluorine on a phenylboronic acid is a nuanced and powerful strategy for modulating chemical reactivity.
-
Acidity is Key: Fluorine substitution reliably increases Lewis acidity, a factor that can be beneficial for facilitating the initial steps of catalytic cycles or for applications in anion sensing.
-
A Trade-Off in Reactivity: In Suzuki-Miyaura couplings, the enhanced acidity can be counteracted by the reduced nucleophilicity of the fluorinated aryl ring. This often results in slightly slower reaction rates or lower yields compared to the unsubstituted phenylboronic acid, especially with strongly deactivating substitution patterns.
-
Position Matters: The specific placement of the fluorine atom—ortho, meta, or para—is critical in determining the balance of electronic and steric effects, leading to a tunable reactivity profile.
For the drug development professional, this tunability is a distinct advantage. By selecting the appropriate fluorinated phenylboronic acid, a researcher can not only construct the desired carbon-carbon bond but also strategically embed a fluorine atom to enhance the metabolic stability and pharmacokinetic properties of the target molecule.[1] Understanding the principles laid out in this guide is the first step toward harnessing the full potential of these versatile reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
kinetic studies of Suzuki-Miyaura reactions with (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
An In-Depth Technical Guide to the Kinetic Studies of Suzuki-Miyaura Reactions with (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
For researchers, medicinal chemists, and drug development professionals, understanding reaction kinetics is paramount for process optimization, scalability, and ensuring consistent product quality. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] However, not all substrates are created equal. This guide provides a deep dive into the kinetic considerations for a particularly challenging substrate: This compound .
The unique structural features of this molecule—a sterically demanding ortho-fluoro substituent and a bulky, electron-withdrawing tert-butylcarbamoyl group—present significant hurdles to achieving efficient coupling. This guide will dissect these challenges, offer a framework for comparative kinetic analysis, and provide detailed protocols for designing and executing robust kinetic studies.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The efficiency of a Suzuki-Miyaura reaction is governed by the rates of the three fundamental steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[4]
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition (OA): The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X). The rate of this step is highly dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.[4][5] For many systems, especially with reactive halides like bromides and iodides, this step is fast and not rate-determining.[4]
-
Transmetalation (TM): This is the crucial step where the organic group is transferred from the boron atom to the palladium center.[6] The transmetalation rate is heavily influenced by the choice of base, which activates the boronic acid, and the steric and electronic properties of the boronic acid itself.[7][8] For challenging substrates, this step is often the rate-determining step of the entire cycle.[9]
-
Reductive Elimination (RE): The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10] This step is often accelerated by bulky ligands.[4]
Kinetic Profile of this compound: A Comparative Analysis
The title compound's structure suggests that the transmetalation step will be kinetically challenging.
-
Steric Hindrance: The fluorine atom at the ortho position to the boronic acid creates significant steric clash, impeding the approach of the boron reagent to the palladium center. The large tert-butyl group on the carbamoyl moiety further adds to this steric bulk. Such hindrance is known to dramatically slow down reactions.[11][12][13]
-
Electronic Effects: Both the ortho-fluoro and the meta-carbamoyl groups are strongly electron-withdrawing. This reduces the nucleophilicity of the ipso-carbon (the carbon attached to boron), making its transfer to the electron-rich palladium(II) center less favorable.[9] Electron-withdrawing groups on the boronic acid are known to decrease the rate of protodeboronation but can also slow the desired transmetalation.[14]
To contextualize these challenges, the table below provides an illustrative comparison of the expected kinetic performance of our target compound against other common boronic acids.
Table 1: Comparative Kinetic Profiles of Various Boronic Acids
| Boronic Acid Type | Representative Boronic Acid | Expected Relative Initial Rate (Normalized) | Key Kinetic Considerations |
|---|---|---|---|
| Target Substrate | This compound | ~0.2 | Severe Steric Hindrance: ortho-fluoro and bulky tert-butyl groups impede palladium complexation. Electronic Deactivation: Strong electron-withdrawing groups reduce the nucleophilicity of the aryl group, slowing transmetalation. |
| Aryl (Sterically Hindered) | 2-Tolylboronic acid | ~2.0 | Moderate steric hindrance from the ortho-methyl group slows the reaction compared to unsubstituted phenylboronic acid. |
| Aryl (Electron-Neutral) | Phenylboronic Acid | 5.0 | Baseline for standard aryl-aryl couplings. Generally experiences fast transmetalation.[9] |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | 7.0 | The electron-donating methoxy group increases the nucleophilicity of the aryl ring, accelerating the transmetalation step.[9] |
| Aryl (Electron-Poor) | 4-(Trifluoromethyl)phenylboronic Acid | 3.0 | The electron-withdrawing CF₃ group slows transmetalation compared to the electron-neutral analogue.[9] |
Note: The relative initial rates are illustrative, based on established principles of Suzuki-Miyaura kinetics, and intended for comparative purposes. Actual rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Designing a Kinetic Study: A Practical Guide
A systematic kinetic study is essential to identify optimal conditions for coupling this challenging substrate. The goal is to screen key reaction parameters—catalyst, ligand, base, and solvent—to maximize the reaction rate and yield.
Caption: A typical workflow for conducting a kinetic study of a cross-coupling reaction.
Experimental Protocol: A Step-by-Step Methodology
This protocol outlines a method for determining the initial reaction rates for the Suzuki-Miyaura coupling of this compound with a model aryl bromide.
1. Reagent and Stock Solution Preparation:
-
Aryl Halide: Choose a simple, electronically neutral aryl halide, such as 4-bromoacetophenone, to serve as a consistent coupling partner.
-
Internal Standard: Select a non-reactive compound with a distinct analytical signal (e.g., dodecane for GC, biphenyl for HPLC) to correct for variations in sample volume and analysis.
-
Stock Solutions: Prepare stock solutions of the aryl halide, the boronic acid, and the internal standard in the chosen reaction solvent (e.g., dioxane). This ensures accurate and reproducible dispensing of reagents.
2. Catalyst and Ligand Screening:
-
For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required to promote both the oxidative addition and the challenging reductive elimination steps.[12][15][16] N-heterocyclic carbene (NHC) ligands are also excellent candidates.[11]
-
Table 2: Recommended Catalysts and Ligands for Screening
Catalyst Precursor Ligand Ligand Class Rationale for Selection Pd₂(dba)₃ or Pd(OAc)₂ SPhos Biaryl Monophosphine Provides significant steric bulk and electron density, highly effective for hindered couplings.[15][16] Pd₂(dba)₃ or Pd(OAc)₂ XPhos Biaryl Monophosphine Similar to SPhos, offers a slightly different steric profile that can be beneficial. [Pd(cinnamyl)Cl]₂ tBuXPhos Biaryl Monophosphine Increased steric bulk on the phosphorus atom can further accelerate reductive elimination. | PEPPSI™-IPr | (None needed) | N-Heterocyclic Carbene (NHC) Precatalyst | NHCs are strong σ-donors and often exhibit high stability and activity, particularly with challenging substrates.[11] |
3. Reaction Setup and Monitoring:
-
To a series of reaction vials equipped with stir bars, add the palladium precursor and ligand (or the NHC precatalyst).
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the chosen base (e.g., K₃PO₄, Cs₂CO₃) and solvent.
-
Initiate the reaction by adding the stock solutions of the boronic acid and the aryl halide. Start a timer immediately.
-
Maintain the reaction at a constant, controlled temperature (e.g., 80 °C) with vigorous stirring.
-
At predetermined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot from the reaction mixture.
-
Immediately quench the aliquot in a vial containing a solution (e.g., dilute HCl in ethyl acetate) to stop the reaction.
4. Quantitative Analysis:
-
Analyze the quenched samples using a calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.[17] This will allow for the quantification of the starting materials and the product by comparing their peak areas to that of the internal standard.
-
Plot the concentration of the product versus time. The initial reaction rate is the slope of the initial linear portion of this curve.
Case Study: Hypothetical Kinetic Comparison of Catalytic Systems
To illustrate the outcome of such a study, the following table presents hypothetical data for the coupling of this compound with 4-bromoacetophenone.
Table 3: Hypothetical Performance of Different Catalytic Systems
| Entry | Catalyst System (1 mol%) | Base (2 equiv.) | Solvent | Initial Rate (M/s x 10⁻⁵) | Yield after 2h (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 0.1 | < 5% |
| 2 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 4.5 | 75% |
| 3 | PEPPSI™-IPr | K₃PO₄ | Dioxane | 6.2 | 92% |
Analysis of Hypothetical Data:
-
System 1 (Traditional Catalyst): The use of a simple ligand like triphenylphosphine (PPh₃) is completely ineffective, resulting in a negligible rate. This is expected, as it lacks the necessary steric bulk to facilitate the coupling of such a hindered substrate.
-
System 2 (Buchwald-Type Ligand): The bulky and electron-rich SPhos ligand provides a dramatic rate enhancement.[15][16] This demonstrates the necessity of specialized ligands to overcome the steric and electronic barriers posed by the substrate.
-
System 3 (NHC Catalyst): The PEPPSI™-IPr precatalyst shows the highest activity.[11] This highlights that for particularly challenging substrates, N-heterocyclic carbene ligands can offer superior performance due to their strong σ-donating ability and steric profile.
Conclusion
The kinetic analysis of Suzuki-Miyaura reactions involving this compound is critical for its successful application in complex molecule synthesis. The substrate's inherent steric and electronic challenges necessitate a departure from standard coupling conditions. A systematic kinetic study, focusing on the screening of sterically demanding and electron-rich ligands such as biaryl monophosphines and N-heterocyclic carbenes, is the most effective strategy for identifying a high-performing catalytic system. By understanding and addressing the kinetic bottlenecks, researchers can unlock the synthetic potential of this and other structurally complex building blocks, paving the way for more efficient and robust drug development and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. vapourtec.com [vapourtec.com]
A Senior Application Scientist's Guide to Byproduct Analysis in Suzuki-Miyaura Reactions: A Comparative Look at (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl molecules. The commercial availability of a vast array of functionalized boronic acids has further broadened the scope of this powerful reaction.[1][2] However, the pursuit of the desired product is often complicated by the formation of various byproducts, which can impact yield, purity, and the overall efficiency of a synthetic route.
This guide provides an in-depth analysis of the common byproducts encountered in Suzuki-Miyaura reactions, with a specific focus on reactions involving (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid . We will objectively compare its anticipated performance with plausible alternatives, supported by established mechanistic principles and experimental data from analogous systems.
The Critical Role of Byproduct Analysis
In the pharmaceutical industry, a thorough understanding and control of impurities are paramount. Byproducts from a coupling reaction can pose significant challenges in purification, and some may even have undesirable pharmacological or toxicological profiles. Therefore, a proactive analysis of potential side reactions is not merely an academic exercise but a crucial aspect of process development and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Key Byproducts in Suzuki-Miyaura Reactions
The Suzuki-Miyaura catalytic cycle, while elegant, is not without its competing pathways. For a typical reaction involving an arylboronic acid and an aryl halide, the primary undesired byproducts are:
-
Homocoupling Product: The symmetrical biaryl formed from the dimerization of the boronic acid. This is often promoted by the presence of oxygen or can be mediated by the palladium catalyst itself.[3][4]
-
Protodeboronation Product: The arene resulting from the cleavage of the C-B bond and its replacement with a C-H bond. This is a prevalent side reaction influenced by factors such as pH, temperature, and the electronic and steric nature of the boronic acid.[5]
-
Dehalogenation Product: The arene formed from the reduction of the aryl halide starting material.
Below is a diagram illustrating the main reaction pathway and the formation of these key byproducts.
Figure 1: Main and competing reaction pathways in a Suzuki-Miyaura coupling.
Comparative Analysis of this compound and Alternatives
Alternatives for Comparison:
-
(5-(tert-Butylcarbamoyl)phenyl)boronic acid: Lacks the ortho-fluoro group, isolating the effect of the carbamoyl substituent.
-
2-Fluorophenylboronic acid: Lacks the carbamoyl group, highlighting the influence of the ortho-fluoro substituent.
-
Phenylboronic acid: The unsubstituted parent compound for a baseline comparison.
| Boronic Acid | Key Structural Features | Expected Impact on Byproduct Formation |
| This compound | ortho-Fluoro group, meta-tert-butylcarbamoyl group | The electron-withdrawing nature of the fluoro and carbamoyl groups may increase the Lewis acidity of the boron center, potentially increasing susceptibility to protodeboronation under basic conditions.[5] The ortho-fluoro group can also influence the rate of transmetalation and may sterically hinder certain reaction pathways. |
| (5-(tert-Butylcarbamoyl)phenyl)boronic acid | meta-tert-butylcarbamoyl group | The electron-withdrawing carbamoyl group would still be expected to increase the rate of protodeboronation compared to unsubstituted phenylboronic acid. The absence of the ortho-fluoro group might lead to a different rate of the desired coupling reaction. |
| 2-Fluorophenylboronic acid | ortho-Fluoro group | Studies have shown that ortho-substituents can have a pronounced effect on the rate of protodeboronation.[6] The ortho-fluoro group, through its inductive effect and potential for intramolecular interactions, can influence the stability of the boronic acid and its boronate intermediate. |
| Phenylboronic acid | Unsubstituted | Generally considered a standard substrate. Its byproduct profile is well-understood and serves as a good benchmark for comparison. It is typically less prone to protodeboronation than electron-deficient analogs. |
Experimental Protocol: A Template for Byproduct Analysis
The following is a generalized protocol for a Suzuki-Miyaura reaction and subsequent analysis to quantify the desired product and major byproducts. This protocol should be optimized for specific substrates and reaction scales.
Reaction Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv) and ligand (if required).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR and/or HPLC-MS to determine the relative ratios of the desired product, homocoupling byproduct, and protodeboronation byproduct.[7][8] For fluorinated compounds, ¹⁹F NMR can be a powerful tool for monitoring reaction progress and identifying fluorine-containing species.[7]
The following diagram illustrates a typical workflow for reaction monitoring and byproduct analysis.
Figure 2: A general experimental workflow for a Suzuki-Miyaura reaction and analysis.
Mitigating Byproduct Formation
Several strategies can be employed to minimize the formation of unwanted byproducts:
-
Rigorous Inert Conditions: The exclusion of oxygen is critical to suppress the homocoupling of the boronic acid.[4]
-
Choice of Base and Solvent: The nature of the base and solvent can significantly influence the rate of protodeboronation. Weaker bases and anhydrous conditions can sometimes be beneficial.
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation and homocoupling and can be used as alternatives to boronic acids.[9]
-
Catalyst and Ligand Selection: The choice of palladium source and ligand can have a profound impact on the relative rates of the desired coupling and side reactions.
Conclusion
A comprehensive understanding of potential byproduct formation is essential for the successful implementation of Suzuki-Miyaura cross-coupling reactions in complex molecule synthesis. While this compound is a valuable building block, its electronic and steric properties suggest a predisposition to certain side reactions, most notably protodeboronation. By carefully selecting reaction conditions and employing robust analytical monitoring, researchers can optimize for the formation of the desired product and streamline the purification process. The insights and protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development to anticipate and address the challenges associated with byproduct formation in these critical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. azom.com [azom.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
